Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
methyl 1-methyl-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-8-3-6-4(7-8)5(9)10-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPPQSVPTZHGMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599833 | |
| Record name | Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57031-66-0 | |
| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 1-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57031-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 1-methyl-1H-triazole-3-carboxylate
CAS Number: 57031-66-0
This technical guide provides a comprehensive overview of Methyl 1-methyl-1H-triazole-3-carboxylate, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its potential applications in the broader context of 1,2,4-triazole derivatives in medicinal chemistry.
Chemical and Physical Properties
A summary of the key chemical and physical properties for Methyl 1-methyl-1H-triazole-3-carboxylate is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value |
| CAS Number | 57031-66-0 |
| Molecular Formula | C₅H₇N₃O₂ |
| Molecular Weight | 141.13 g/mol |
| IUPAC Name | methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate |
| Physical Form | Solid |
| Boiling Point | 263°C at 760 mmHg |
| Flash Point | 113°C |
| Purity | Typically ≥97% |
Experimental Protocols: Synthesis of Methyl 1-methyl-1H-triazole-3-carboxylate
The following is a detailed, multi-step protocol for the synthesis of Methyl 1-methyl-1H-triazole-3-carboxylate, adapted from patent literature. This process involves the initial methylation of 1,2,4-triazole, followed by protection, carboxylation, esterification, and deprotection steps.
Step 1: Synthesis of 1-methyl-1,2,4-triazole
-
Combine 1,2,4-triazole, potassium hydroxide, and chloromethane in a molar ratio of 1:1.4-1.5:1.0-1.5.
-
The reaction proceeds via nucleophilic substitution under strong alkaline conditions to yield 1-methyl-1,2,4-triazole.
Step 2: 5-Position Protection
-
The 1-methyl-1,2,4-triazole is then subjected to a protection step at the 5-position using a lithium reagent. This is crucial to direct the subsequent carboxylation to the desired 3-position.
Step 3: Carboxylation at the 3-Position
-
The 5-protected 1-methyl-1,2,4-triazole is reacted with carbon dioxide in the presence of a nonpolar strong alkali, such as lithium diisopropylamide (LDA), to introduce a carboxylic acid group at the 3-position.
Step 4: Esterification
-
The resulting 1-methyl-1H-1,2,4-triazole-3-carboxylic acid is then esterified to the methyl ester.
-
Combine the carboxylic acid with thionyl chloride and methanol.
-
For example, add 5-trimethylsilyl-1-methyl-1H-[1][2][3]triazole-3-carboxylic acid (19.9g, 0.1mol) and 100g of methanol to a reaction vessel.
-
Control the temperature at 20-35°C and slowly add thionyl chloride (14.3g, 0.12mol) dropwise.
-
After the addition, raise the temperature to 60°C and maintain the reaction for 5 hours.
-
Following the reaction, concentrate the mixture under reduced pressure to remove methanol. Toluene can be added for replacement, followed by n-heptane to precipitate the product.
-
Filter the solid to obtain 5-trimethylsilyl-1-methyl-1H-[1][2][3]triazole-3-carboxylic acid methyl ester. A yield of 94.2% with 95.6% purity (HPLC) has been reported for this step.
Step 5: Deprotection
-
The final step involves the removal of the protecting group from the 5-position to yield the target compound, Methyl 1-methyl-1H-triazole-3-carboxylate.
-
For a trimethylsilyl protecting group, tetra-n-butylammonium fluoride (TBAF) can be used.
-
Combine 5-trimethylsilyl-1-methyl-1H-[1][2][3]triazole-3-carboxylic acid methyl ester (20g, 0.0938mol) with TBAF (24.5g, 0.1032mol) in tetrahydrofuran.
-
The reaction is carried out at room temperature for 24 hours under a nitrogen atmosphere.
-
After the reaction, concentrate the mixture under reduced pressure.
-
Add dichloromethane and water, and wash the organic phase with water.
-
Concentrate the organic phase to a non-flowing liquid and recrystallize from methanol to obtain Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate. An 81.3% yield has been reported for this final step.
Visualized Experimental Workflow
The following diagram illustrates the key stages in the synthesis of Methyl 1-methyl-1H-triazole-3-carboxylate.
References
An In-depth Technical Guide to the Molecular Structure of Methyl 1-methyl-1H-triazole-3-carboxylate
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Methyl 1-methyl-1H-triazole-3-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis.
Molecular Structure and Chemical Identity
Methyl 1-methyl-1H-triazole-3-carboxylate is a derivative of a 1,2,4-triazole ring, featuring a methyl group at the N1 position of the triazole ring and a methyl carboxylate group at the C3 position.
Table 1: Chemical Identifiers for Methyl 1-methyl-1H-triazole-3-carboxylate [1][2]
| Identifier | Value |
| IUPAC Name | methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate |
| CAS Number | 57031-66-0 |
| Molecular Formula | C₅H₇N₃O₂ |
| Canonical SMILES | COC(=O)c1cn(C)n1 |
| InChI | InChI=1S/C5H7N3O2/c1-8-3-6-4(7-8)5(9)10-2/h3H,1-2H3 |
| InChIKey | NKPPQSVPTZHGMA-UHFFFAOYSA-N |
A closely related compound, which serves as a precursor in its synthesis, is Methyl 1H-1,2,4-triazole-3-carboxylate.
Table 2: Chemical Identifiers for Methyl 1H-1,2,4-triazole-3-carboxylate [3]
| Identifier | Value |
| IUPAC Name | methyl 1H-1,2,4-triazole-3-carboxylate |
| CAS Number | 4928-88-5 |
| Molecular Formula | C₄H₅N₃O₂ |
| Canonical SMILES | COC(=O)C1=NC=NN1 |
| InChI | InChI=1S/C4H5N3O2/c1-9-4(8)3-5-2-6-7-3/h2H,1H3,(H,5,6,7) |
| InChIKey | QMPFMODFBNEYJH-UHFFFAOYSA-N |
Physicochemical Properties
The following tables summarize the key physical and chemical properties of Methyl 1-methyl-1H-triazole-3-carboxylate and its precursor.
Table 3: Physicochemical Properties of Methyl 1-methyl-1H-triazole-3-carboxylate [1][2]
| Property | Value |
| Molecular Weight | 141.13 g/mol |
| Appearance | Not specified in retrieved documents |
| Melting Point | Not specified in retrieved documents |
| Boiling Point | Not specified in retrieved documents |
| Solubility | Not specified in retrieved documents |
Table 4: Physicochemical Properties of Methyl 1H-1,2,4-triazole-3-carboxylate [3]
| Property | Value |
| Molecular Weight | 127.10 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 196-199 °C |
| Boiling Point | 283.9 °C at 760 mmHg |
| Density | 1.4 g/cm³ |
| Flash Point | 125.5 °C |
Synthesis and Experimental Protocols
The primary route for the synthesis of Methyl 1-methyl-1H-triazole-3-carboxylate involves the N-methylation of its precursor, Methyl 1H-1,2,4-triazole-3-carboxylate. A patented method outlines a general procedure for this transformation.[4]
General Synthesis Workflow
The synthesis can be conceptualized as a two-step process starting from the commercially available Methyl 1H-1,2,4-triazole-3-carboxylate.
Caption: General workflow for the synthesis of Methyl 1-methyl-1H-triazole-3-carboxylate.
Illustrative Experimental Protocol
Materials:
-
Methyl 1H-1,2,4-triazole-3-carboxylate
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of Methyl 1H-1,2,4-triazole-3-carboxylate in anhydrous DMF, cooled in an ice bath, is added a molar equivalent of a base such as sodium hydride or potassium carbonate portion-wise.
-
The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.
-
A molar equivalent of methyl iodide is added dropwise to the reaction mixture, which is then stirred at room temperature overnight.
-
The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired Methyl 1-methyl-1H-triazole-3-carboxylate.
Note: This is a generalized protocol and would require optimization for specific laboratory conditions.
Spectroscopic and Analytical Data
Detailed experimental spectroscopic data for Methyl 1-methyl-1H-triazole-3-carboxylate is not widely published. However, the expected spectral characteristics can be inferred from its structure and data available for similar compounds.
Table 5: Expected Spectroscopic Data for Methyl 1-methyl-1H-triazole-3-carboxylate
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the triazole ring proton, the N-methyl protons, and the ester methyl protons. |
| ¹³C NMR | Resonances for the triazole ring carbons, the N-methyl carbon, the ester methyl carbon, and the carbonyl carbon. |
| FTIR | Characteristic absorption bands for the C=O stretching of the ester, C-N stretching of the triazole ring, and C-H stretching of the methyl groups. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (141.13 g/mol ). |
For comparison, some spectral data for the precursor, Methyl 1H-1,2,4-triazole-3-carboxylate, is available.
Table 6: Available Spectroscopic Data for Methyl 1H-1,2,4-triazole-3-carboxylate
| Technique | Available Data |
| ¹H NMR | Data not explicitly found in the search results. |
| ¹³C NMR | Data not explicitly found in the search results. |
| FTIR | Available in spectral databases. |
| Mass Spec. | Expected molecular ion peak at m/z = 127.10. |
Biological Activity and Applications
The 1,2,4-triazole nucleus is a well-established pharmacophore found in a wide range of biologically active compounds. Derivatives of 1,2,4-triazole have been reported to exhibit a variety of activities, including:
-
Antifungal
-
Antibacterial
-
Antiviral
-
Anticancer
-
Anticonvulsant
-
Anti-inflammatory
The biological activity of Methyl 1-methyl-1H-triazole-3-carboxylate itself has not been extensively reported in the documents reviewed. However, its structural similarity to other biologically active triazoles suggests its potential as a scaffold for the development of new therapeutic agents.
Potential Signaling Pathway Involvement
Given the broad range of biological activities of 1,2,4-triazole derivatives, they likely interact with various biological targets and signaling pathways. However, specific signaling pathways modulated by Methyl 1-methyl-1H-triazole-3-carboxylate are not documented in the available literature. A hypothetical workflow for investigating its biological activity is presented below.
Caption: Hypothetical workflow for investigating the biological activity of Methyl 1-methyl-1H-triazole-3-carboxylate.
Conclusion
Methyl 1-methyl-1H-triazole-3-carboxylate is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While detailed experimental data is not extensively available in the public domain, this guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a general synthetic approach. Further research is warranted to fully elucidate its spectroscopic characteristics, optimize its synthesis, and explore its biological activity in various therapeutic areas.
References
- 1. Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate | C5H7N3O2 | CID 19778899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 1H-1,2,4-三唑-3-羧酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate - Google Patents [patents.google.com]
"Methyl 1-methyl-1H-triazole-3-carboxylate" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Methyl 1-methyl-1H-triazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its structural characteristics, physicochemical parameters, and available synthesis protocols.
Core Chemical and Physical Properties
Methyl 1-methyl-1H-triazole-3-carboxylate, with the CAS number 57031-66-0, is a distinct isomer within the triazole carboxylate family.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O₂ | PubChem[1] |
| Molecular Weight | 141.13 g/mol | PubChem[1] |
| Boiling Point | 263 °C at 760 mmHg | Sigma-Aldrich |
| Flash Point | 113 °C | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | 97-98% (typical) | Sigma-Aldrich[2] |
Synthesis and Experimental Protocols
The synthesis of Methyl 1-methyl-1H-triazole-3-carboxylate can be achieved through a multi-step process, as outlined in the patent literature. A general workflow for this synthesis is depicted below.
Synthesis Workflow
Caption: A generalized synthetic pathway for Methyl 1-methyl-1H-triazole-3-carboxylate.
A patented method describes the synthesis starting from 1,2,4-triazole.[3] The initial step involves a nucleophilic substitution with chloromethane in the presence of a strong alkali like potassium hydroxide to yield 1-methyl-1,2,4-triazole.[3] This is followed by the protection of the 5-position using a lithium reagent.[3] The protected intermediate then undergoes carboxylation at the 3-position by reacting with carbon dioxide in the presence of a strong non-polar base such as lithium diisopropylamide (LDA).[3] The resulting carboxylic acid is subsequently esterified using thionyl chloride and methanol.[3] The final step involves the removal of the protecting group to yield the desired product, Methyl 1-methyl-1H-triazole-3-carboxylate.[3]
Note: Detailed, peer-reviewed experimental protocols with characterization data for this specific synthesis are not widely available.
Spectroscopic Data
Biological Activity and Signaling Pathways
The biological activities of many 1,2,4-triazole derivatives have been extensively studied, revealing a wide range of therapeutic potentials, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties.[4] Notably, the isomeric compound, Methyl 1H-1,2,4-triazole-3-carboxylate, is a key intermediate in the synthesis of the antiviral drug Ribavirin.[5][6]
However, there is a lack of specific information in the scientific literature regarding the biological activity and potential involvement in signaling pathways of Methyl 1-methyl-1H-triazole-3-carboxylate (CAS 57031-66-0). Further research is required to elucidate its pharmacological profile and mechanism of action.
Logical Relationship of Triazole Derivatives to Biological Applications
Caption: Relationship between the 1,2,4-triazole core, its derivatives, and their established or potential biological applications.
Conclusion
Methyl 1-methyl-1H-triazole-3-carboxylate is a chemical entity with established synthetic routes. While its physicochemical properties are partially documented, a significant gap exists in the publicly available experimental data, particularly concerning its melting point, solubility, and comprehensive spectral characterization. Furthermore, its biological activity remains unexplored, presenting an opportunity for future research, especially given the diverse pharmacological profiles of other 1,2,4-triazole derivatives. This guide serves as a foundational resource for researchers and professionals in drug development, highlighting both the known aspects and the areas requiring further investigation for this compound.
References
- 1. Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate | C5H7N3O2 | CID 19778899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labsolu.ca [labsolu.ca]
- 3. CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. innospk.com [innospk.com]
- 6. Methyl 1,2,4-triazole-3-carboxylate | 4928-88-5 [chemicalbook.com]
An In-depth Technical Guide to Methyl 1-methyl-1H-triazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 1-methyl-1H-triazole-3-carboxylate, a key heterocyclic building block in organic synthesis, particularly in the development of pharmaceutical agents. This document details its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and its application in the synthesis of Phosphoinositide 3-kinase (PI3K) inhibitors, including a visualization of the relevant signaling pathway.
Chemical Identity and Synonyms
The compound with the formal IUPAC name methyl 1-methyl-1,2,4-triazole-3-carboxylate is a methylated derivative of a triazole carboxylic acid ester.[1] It is crucial to distinguish this compound from its unmethylated precursor, methyl 1H-1,2,4-triazole-3-carboxylate.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | methyl 1-methyl-1,2,4-triazole-3-carboxylate[1] |
| CAS Number | 57031-66-0[1] |
| Molecular Formula | C₅H₇N₃O₂[1] |
| Molecular Weight | 141.13 g/mol [1] |
A variety of synonyms are used in literature and commercial listings for this compound, which are provided in the table below to aid in comprehensive literature searches.
Table 2: Synonyms [1]
| Synonym |
| Methyl 1-methyl-1H-[1][2][3]triazole-3-carboxylate |
| 1-Methyl-1H-[1][2][3]triazole-3-carboxylic acid methyl ester |
| Methyl 1-methyl-1H-(1,2,4)triazole-3-carboxylate |
| 1H-1,2,4-Triazole-3-carboxylic acid, 1-methyl-, methyl ester |
Physicochemical Properties
Understanding the physical and chemical properties of Methyl 1-methyl-1H-triazole-3-carboxylate is essential for its handling, storage, and application in synthetic chemistry.
Table 3: Physical and Chemical Properties
| Property | Value | Reference |
| Boiling Point | 263 °C | [2] |
| Flash Point | 113 °C | |
| Density | 1.32 g/cm³ | [2] |
| Physical Form | Solid |
Note: Experimental data for the melting point and detailed spectral data are not consistently reported in publicly available sources. Researchers should perform their own characterization upon synthesis or acquisition.
Experimental Protocol: Synthesis of Methyl 1-methyl-1H-triazole-3-carboxylate
The following is a detailed protocol for the N-methylation of methyl 1H-1,2,4-triazole-3-carboxylate to yield the target compound. This procedure is based on a common and effective method using a methylating agent in the presence of a base. It is important to note that the alkylation of 1,2,4-triazoles can result in a mixture of N1, N2, and N4 isomers, and the regioselectivity is influenced by the reaction conditions.
Materials and Reagents
Table 4: Reagents for Synthesis
| Reagent | Supplier Example | CAS Number | Notes |
| Methyl 1H-1,2,4-triazole-3-carboxylate | Sigma-Aldrich | 4928-88-5 | Starting material |
| Sodium Methoxide (NaOMe) | Acros Organics | 124-41-4 | A 25% solution in methanol is convenient |
| Methyl Iodide (CH₃I) | Alfa Aesar | 74-88-4 | Highly toxic and volatile, handle with care |
| Anhydrous Methanol (MeOH) | Fisher Chemical | 67-56-1 | Solvent |
| Dichloromethane (DCM) | VWR Chemicals | 75-09-2 | For extraction |
| Saturated Sodium Bicarbonate Solution | Lab Prepared | N/A | For work-up |
| Brine (Saturated NaCl solution) | Lab Prepared | N/A | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | EMD Millipore | 7757-82-6 | For drying organic phase |
Reaction Procedure
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add methyl 1H-1,2,4-triazole-3-carboxylate (1.27 g, 10 mmol).
-
Add anhydrous methanol (40 mL) to the flask and stir until the starting material is completely dissolved.
-
Cool the solution to 0 °C using an ice-water bath.
-
Deprotonation: Slowly add sodium methoxide (25% solution in methanol, 2.38 mL, 10.5 mmol, 1.05 eq) to the cooled solution dropwise over 10 minutes.
-
Methylation: While maintaining the temperature at 0 °C, add methyl iodide (0.68 mL, 11 mmol, 1.1 eq) to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1).
Work-up and Purification
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
To the resulting residue, add dichloromethane (50 mL) and a saturated sodium bicarbonate solution (30 mL) and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the different N-methylated isomers.
Characterization
The purified product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and determine the isomeric ratio.
Application in Drug Development: Synthesis of PI3K Inhibitors and the PI3K/AKT/mTOR Signaling Pathway
Methyl 1-methyl-1H-triazole-3-carboxylate serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. One notable application is in the creation of inhibitors for the Phosphoinositide 3-kinase (PI3K) signaling pathway.
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is frequently implicated in various diseases, particularly cancer, making it a prime target for therapeutic intervention.[2] PI3K inhibitors block the activity of the PI3K enzyme, thereby disrupting downstream signaling and potentially leading to the inhibition of tumor growth and survival.[4][5]
Logical Workflow: From Starting Material to Target Compound
The synthesis of Methyl 1-methyl-1H-triazole-3-carboxylate is a key step in the elaboration of more complex molecules, such as PI3K inhibitors. The following diagram illustrates the logical workflow from the precursor to the target intermediate.
The PI3K/AKT/mTOR Signaling Pathway and Point of Intervention
The PI3K/AKT/mTOR signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR, which ultimately leads to the regulation of cellular processes like cell growth and proliferation. PI3K inhibitors, synthesized using intermediates like Methyl 1-methyl-1H-triazole-3-carboxylate, act by blocking the catalytic activity of PI3K, thus preventing the formation of PIP3 and the subsequent activation of the downstream signaling cascade.
References
An In-depth Technical Guide to Methyl 1-methyl-1H-triazole-3-carboxylate: Key Features and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 1-methyl-1H-triazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry. This document details its chemical and physical properties, synthesis methodologies, and significant applications, with a focus on its role in the development of novel therapeutic agents.
Core Features and Properties
Methyl 1-methyl-1H-triazole-3-carboxylate (C5H7N3O2) is a five-membered heterocyclic compound distinguished by a triazole ring N-methylated at the 1-position and substituted with a methyl carboxylate group at the 3-position. This specific substitution pattern imparts distinct chemical properties that make it a valuable intermediate in organic synthesis.
Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties of Methyl 1-methyl-1H-triazole-3-carboxylate is presented in Table 1. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C5H7N3O2 | PubChem[1] |
| Molecular Weight | 141.13 g/mol | PubChem[1] |
| IUPAC Name | methyl 1-methyl-1,2,4-triazole-3-carboxylate | PubChem[1] |
| CAS Number | 57031-66-0 | PubChem[1] |
| Appearance | White to off-white crystalline powder | |
| Canonical SMILES | CN1C=NC(=N1)C(=O)OC | PubChem[1] |
| InChI Key | NKPPQSVPTZHGMA-UHFFFAOYSA-N | PubChem[1] |
| Exact Mass | 141.053826475 Da | PubChem[1] |
| Topological Polar Surface Area | 57 Ų | PubChem[1] |
Synthesis of Methyl 1-methyl-1H-triazole-3-carboxylate
The synthesis of Methyl 1-methyl-1H-triazole-3-carboxylate can be achieved through various routes. A common strategy involves the N-methylation of the precursor, Methyl 1H-1,2,4-triazole-3-carboxylate. The regioselectivity of the methylation is a critical aspect of the synthesis, as alkylation can occur at different nitrogen atoms of the triazole ring.
A generalized workflow for the synthesis of Methyl 1-methyl-1H-triazole-3-carboxylate is depicted below.
Caption: A generalized workflow for the synthesis of Methyl 1-methyl-1H-triazole-3-carboxylate.
Detailed Experimental Protocols
Protocol 1: N-methylation of Methyl 1H-1,2,4-triazole-3-carboxylate [2]
This protocol outlines a common method for the N-methylation of Methyl 1H-1,2,4-triazole-3-carboxylate using methyl iodide as the methylating agent and sodium methoxide as the base.
Materials:
-
Methyl 1H-1,2,4-triazole-3-carboxylate (1.27 g, 10 mmol)
-
Anhydrous methanol (40 mL)
-
Sodium methoxide (25% solution in methanol, 2.38 mL, 10.5 mmol, 1.05 eq)
-
Methyl iodide (0.68 mL, 11 mmol, 1.1 eq)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Methyl 1H-1,2,4-triazole-3-carboxylate.
-
Add anhydrous methanol and stir until the starting material is completely dissolved. Cool the solution to 0 °C using an ice-water bath.
-
Slowly add sodium methoxide to the cooled solution dropwise over 10 minutes.
-
While maintaining the temperature at 0 °C, add methyl iodide to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
To the resulting residue, add dichloromethane and saturated sodium bicarbonate solution and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis via 5-Substituted Precursors [3]
This patented method involves the preparation of 1-methyl-1H-1,2,4-triazole followed by functionalization at the 3- and 5-positions.
Step 1: Synthesis of 1-methyl-1,2,4-triazole
-
1,2,4-triazole is reacted with chloromethane in the presence of a strong base like potassium hydroxide.
Step 2: Protection of the 5-position
-
The 5-position of 1-methyl-1,2,4-triazole is protected using a lithium reagent and trimethylchlorosilane.
Step 3: Carboxylation at the 3-position
-
The protected intermediate is reacted with carbon dioxide in the presence of a strong non-polar base like LDA to introduce a carboxylic acid group at the 3-position.
Step 4: Esterification
-
The carboxylic acid is then esterified to the methyl ester using thionyl chloride and methanol.
Step 5: Deprotection
-
The protecting group at the 5-position is removed to yield Methyl 1-methyl-1H-triazole-3-carboxylate.
Applications in Drug Discovery and Development
Methyl 1-methyl-1H-triazole-3-carboxylate serves as a crucial building block for the synthesis of a variety of biologically active molecules, particularly nucleoside analogs. The 1,2,4-triazole moiety is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities including antiviral, antifungal, and anticancer properties.[4][5][6][7] The N-methylation of the triazole ring can significantly influence the pharmacological profile of the resulting compounds by altering their binding affinity, solubility, and metabolic stability.[2]
Role in the Synthesis of Modified Nucleosides
The primary application of Methyl 1-methyl-1H-triazole-3-carboxylate is in the synthesis of modified nucleosides. These synthetic analogs of natural nucleosides are designed to interfere with biological processes such as viral replication or cell proliferation. The triazole carboxamide moiety can act as a mimic of the natural nucleobase, leading to the inhibition of key enzymes involved in nucleic acid synthesis.
Caption: Logical relationship of Methyl 1-methyl-1H-triazole-3-carboxylate in the synthesis of therapeutic nucleoside analogs.
Potential Therapeutic Areas
While specific drugs derived from Methyl 1-methyl-1H-triazole-3-carboxylate are not as widely documented as those from its non-methylated counterpart (e.g., Ribavirin), the structural motif suggests potential applications in several therapeutic areas:
-
Antiviral Agents: As analogs of nucleosides, derivatives of this compound could inhibit viral polymerases or other enzymes essential for viral replication.
-
Anticancer Agents: The interference with nucleic acid metabolism is a common mechanism of action for many anticancer drugs. Modified nucleosides can be incorporated into DNA or RNA, leading to chain termination or apoptosis.
-
Antifungal Agents: The triazole moiety is a hallmark of many antifungal drugs that inhibit the synthesis of ergosterol, a key component of fungal cell membranes.
Research into the synthesis of novel 1,2,4-triazole derivatives continues to be an active area, with the goal of developing new therapeutic agents with improved efficacy and safety profiles.[4][5][6] The unique structural features of Methyl 1-methyl-1H-triazole-3-carboxylate make it a valuable tool for medicinal chemists in this endeavor.
References
- 1. Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate | C5H7N3O2 | CID 19778899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 7. ijcrt.org [ijcrt.org]
The Pivotal Role of 1,2,4-Triazole Carboxylates in Antiviral Drug Development: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless challenge of emerging and evolving viral diseases necessitates a continuous search for novel antiviral agents. Within the vast landscape of medicinal chemistry, heterocyclic compounds, particularly those containing a triazole scaffold, have emerged as a cornerstone in the development of potent antiviral therapeutics.[1][2] This technical guide focuses on the significant role of methyl 1H-1,2,4-triazole-3-carboxylate, a key building block in the synthesis of broad-spectrum antiviral drugs. It is important to clarify that while the initial topic of interest was "Methyl 1-methyl-1H-triazole-3-carboxylate," extensive literature review reveals that Methyl 1H-1,2,4-triazole-3-carboxylate is the scientifically relevant and well-documented precursor in the synthesis of prominent antiviral agents like Ribavirin.[3][4] This guide will delve into the synthesis, mechanism of action, and antiviral applications of derivatives of this vital triazole compound, providing detailed experimental protocols and quantitative data to aid researchers in the field of antiviral drug discovery.
The 1,2,4-Triazole Scaffold: A Privileged Structure in Antiviral Chemistry
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that is a prominent feature in a multitude of medicinally important compounds.[1][2] Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it an ideal scaffold for designing molecules that can effectively interact with biological targets within the viral replication cycle. The versatility of the triazole ring allows for extensive structural modifications, enabling the development of novel antiviral agents with improved efficacy and reduced toxicity.[4]
Synthesis of a Key Antiviral Precursor: Methyl 1H-1,2,4-triazole-3-carboxylate
The efficient and safe synthesis of methyl 1H-1,2,4-triazole-3-carboxylate is of paramount importance for the pharmaceutical industry.[5] Various synthetic routes have been developed, often starting from readily available and inexpensive industrial chemicals. One common approach involves the cyclization of intermediates derived from trichloroacetonitrile and formyl hydrazine.[6] Another method utilizes the desulfurization of a 5-mercapto-triazole-3-carboxylic acid intermediate.[7] These methods aim to produce the target compound in high yield and purity, avoiding hazardous reaction conditions like diazotization.[5][6][7]
From Precursor to Potent Antiviral: The Synthesis of Ribavirin
Methyl 1H-1,2,4-triazole-3-carboxylate is most notably recognized as the critical starting material for the synthesis of Ribavirin (1-β-D-ribofuranosyl-1H-1,2,4-triazole-3-carboxamide), a broad-spectrum antiviral agent.[2][4] The synthesis of Ribavirin from this precursor is a multi-step process that exemplifies the transformation of a simple heterocyclic compound into a complex and life-saving medication.
Experimental Protocol: Synthesis of Ribavirin
This protocol outlines a general procedure for the synthesis of Ribavirin from methyl 1H-1,2,4-triazole-3-carboxylate.
Step 1: Silylation of Methyl 1H-1,2,4-triazole-3-carboxylate
-
Suspend methyl 1H-1,2,4-triazole-3-carboxylate in hexamethyldisilazane (HMDS).
-
Stir the mixture under reflux for 1 hour in an anhydrous atmosphere.
-
After cooling, remove the excess HMDS using a rotary evaporator to obtain the silylated triazole derivative.
Step 2: Glycosylation
-
Dissolve the silylated triazole derivative and 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in anhydrous acetonitrile.
-
Add a Lewis acid, such as SnCl₄, to the solution.
-
Stir the reaction under reflux and monitor its progress using Thin Layer Chromatography (TLC).
Step 3: Ammonolysis
-
Once the glycosylation is complete, pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the product with an organic solvent.
-
Purify the acetylated ribavirin intermediate.
-
Treat the purified intermediate with a solution of ammonia in methanol to remove the acetyl protecting groups and convert the methyl ester to a carboxamide, yielding Ribavirin.
Step 4: Purification
-
Purify the crude Ribavirin by recrystallization from a suitable solvent system, such as an ethanol-ethyl acetate mixture.
Mechanism of Antiviral Action: The Multifaceted Strategy of Ribavirin
-
Immunomodulation: Ribavirin has been shown to modulate the host immune response, promoting a shift towards a Th1 (T-helper 1) cytokine profile, which enhances the host's antiviral defense mechanisms.[8][10]
Below is a diagram illustrating the key signaling pathway affected by Ribavirin's inhibition of IMPDH.
Ribavirin's inhibition of IMPDH and subsequent GTP depletion.
Quantitative Antiviral Activity of Ribavirin
The broad-spectrum antiviral activity of Ribavirin has been quantified against a wide range of viruses. The following table summarizes the 50% inhibitory concentration (IC50) values of Ribavirin against several clinically significant viruses.
| Virus | Cell Line | Assay Type | IC50 (µM) | Reference(s) |
| Hepatitis B Virus (HBV) | HepG2 | Viral DNA reduction | 44 | [12] |
| Respiratory Syncytial Virus (RSV) | HEp-2 | Plaque reduction | 26.0 ± 9.6 | [12] |
| Hantaan Virus (HTNV) | Vero E6 | RT-qPCR | 2.65 | [13][14] |
| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero | Viral titer reduction | 3.69 - 8.72 µg/mL (15.1 - 35.7 µM) | [15] |
| Parainfluenza Virus (PFLUV) | Various | Plaque reduction | 8.6 - 67 µg/mL (35.2 - 274.4 µM) | [16] |
| Influenza A Virus (FLUV) | MDCK | Plaque reduction | 9.3 - 10.1 µg/mL (38.1 - 41.4 µM) | [16] |
| Yellow Fever Virus (YFV) | Vero | CPE reduction | 12.3 ± 5.6 µg/mL (50.4 ± 22.9 µM) | [17] |
| Human Parainfluenza Virus 3 (hPIV3) | Vero | RNA synthesis inhibition | 9.4 ± 6.1 µg/mL (38.5 ± 25.0 µM) | [17] |
Note: IC50 values can vary depending on the specific viral strain, cell line, and assay conditions used.
Experimental Protocols for Antiviral Screening
The discovery and development of novel antiviral agents rely on robust and reproducible in vitro screening assays. The following are detailed methodologies for key experiments used to evaluate the antiviral efficacy and cytotoxicity of compounds derived from methyl 1H-1,2,4-triazole-3-carboxylate.
Experimental Workflow for Antiviral Compound Screening
The general workflow for screening potential antiviral compounds is a multi-step process designed to identify potent and selective inhibitors of viral replication.
A typical workflow for antiviral drug screening.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the test compound that is toxic to the host cells, which is crucial for calculating the selectivity index.
Materials:
-
Host cell line (e.g., Vero, HEp-2, MDCK)
-
96-well microtiter plates
-
Complete growth medium
-
Test compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the medium from the cells and add the compound dilutions to the wells. Include wells with medium only (blank) and cells with medium containing the same concentration of DMSO as the test wells (vehicle control).
-
Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Plaque Reduction Assay
This assay is considered a gold standard for quantifying the inhibitory effect of a compound on viral infectivity.
Materials:
-
Confluent monolayer of host cells in 6- or 12-well plates
-
Virus stock of known titer
-
Test compound dilutions
-
Overlay medium (e.g., growth medium containing 1% methylcellulose or low-melting-point agarose)
-
Crystal violet staining solution
Procedure:
-
Grow a confluent monolayer of host cells in multi-well plates.
-
Prepare serial dilutions of the test compound.
-
Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.
-
Remove the growth medium from the cell monolayers and infect the cells with the virus-compound mixtures.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
Remove the inoculum and wash the cells with PBS.
-
Add the overlay medium containing the respective compound concentrations to each well.
-
Incubate the plates until plaques are visible (typically 3-7 days).
-
Fix the cells with a formalin solution and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.
-
Determine the IC50, the concentration of the compound that reduces the number of plaques by 50%.
Cytopathic Effect (CPE) Inhibition Assay
This is a high-throughput assay used for primary screening of antiviral compounds.
Materials:
-
Host cells in 96-well plates
-
Virus stock
-
Test compound dilutions
-
Cell viability stain (e.g., Neutral Red or CellTiter-Glo®)
Procedure:
-
Seed host cells in 96-well plates and incubate overnight.
-
Add serial dilutions of the test compound to the wells.
-
Infect the cells with a pre-determined amount of virus that causes complete CPE in 3-5 days.
-
Include cell control (no virus, no compound) and virus control (virus, no compound) wells.
-
Incubate the plates until the virus control wells show complete CPE.
-
Visually inspect the wells for inhibition of CPE or quantify cell viability using a suitable staining method and a plate reader.
-
Calculate the 50% effective concentration (EC50), the concentration of the compound that protects 50% of the cells from virus-induced death.
Future Perspectives
The 1,2,4-triazole scaffold, exemplified by the crucial role of methyl 1H-1,2,4-triazole-3-carboxylate in the synthesis of Ribavirin, continues to be a fertile ground for the discovery of new antiviral agents. Future research will likely focus on the synthesis of novel triazole derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of different substitution patterns on the triazole ring and the conjugation of the triazole moiety with other pharmacophores are promising strategies for developing next-generation antiviral drugs to combat a wide range of viral pathogens. The detailed protocols and data presented in this guide aim to facilitate these research endeavors and contribute to the ongoing fight against viral diseases.
References
- 1. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. CN105439968A - Synthesis method of ribavirin drug intermediate methyl 1,2,4-triazolyl-3-carboxylate - Google Patents [patents.google.com]
- 4. news-medical.net [news-medical.net]
- 5. benchchem.com [benchchem.com]
- 6. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
- 7. CN103145632B - Preparation method of 1H-1,2,4-triazole-3-methyl formate - Google Patents [patents.google.com]
- 8. What is the mechanism of Ribavirin? [synapse.patsnap.com]
- 9. sterispharma.com [sterispharma.com]
- 10. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. In vitro antiviral activity of ribavirin against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. journals.asm.org [journals.asm.org]
The Ascendant Therapeutic Potential of Methyl 1-methyl-1H-triazole-3-carboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic scaffold of 1,2,3- and 1,2,4-triazoles continues to be a fertile ground for the discovery of novel therapeutic agents. Among these, derivatives of "Methyl 1-methyl-1H-triazole-3-carboxylate" are emerging as a promising class of compounds with a diverse range of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into these derivatives, with a focus on their anti-inflammatory, anticancer, and antimicrobial properties.
Anti-inflammatory Activity: Targeting the Crossroads of Inflammation
Derivatives of methyl 1-methyl-1H-triazole-3-carboxylate have demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).
Quantitative Anti-inflammatory Data
The anti-inflammatory efficacy of various derivatives has been quantified through in vitro assays, with IC50 values indicating their potency.
| Compound ID | Derivative Substitution | Assay | Target | IC50 (µM) |
| 1a | 4-(aminosulfonyl)phenyl at N1 | COX-2 Inhibition | COX-2 | 0.54 |
| 1b | 4-methoxyphenyl at N1 | COX-2 Inhibition | COX-2 | 5.25 |
| 1c | Phenyl at N1 | COX-2 Inhibition | COX-2 | 10.17 |
| 2a | 7-Oxodehydroabietic acid hybrid | NO Inhibition in BV2 cells | iNOS | 8.00 ± 0.83 |
| 2b | 7-Oxodehydroabietic acid hybrid | NO Inhibition in BV2 cells | iNOS | 8.13 ± 0.97 |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
The following protocol outlines a typical method for assessing the COX-2 inhibitory activity of test compounds.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX-2 specific inhibitor (e.g., Celecoxib) as a positive control
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Detection reagent (e.g., a fluorescent probe that reacts with prostaglandin G2)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, COX-2 enzyme, and the test compound at various concentrations.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate for a defined period (e.g., 5-10 minutes) at the same temperature.
-
Stop the reaction and measure the product formation using a suitable detection method, such as fluorescence measurement at specific excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway: COX-2 Inhibition
The anti-inflammatory action of these triazole derivatives is often attributed to their ability to block the cyclooxygenase-2 (COX-2) enzyme, which is a key player in the synthesis of prostaglandins, potent inflammatory mediators.
Caption: Inhibition of the COX-2 pathway by triazole derivatives.
Anticancer Activity: Targeting Key Oncogenic Pathways
A growing body of evidence suggests that methyl 1-methyl-1H-triazole-3-carboxylate derivatives possess significant anticancer properties, with demonstrated activity against various cancer cell lines. A key mechanism of action appears to be the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Quantitative Anticancer Data
The cytotoxic effects of these derivatives have been evaluated using the MTT assay, providing IC50 values that indicate their potency against different cancer cell lines.
| Compound ID | Derivative Substitution | Cancer Cell Line | IC50 (µM) |
| 3a | Diaryl ether conjugate | MCF7 (Breast) | <10 |
| 3b | Diaryl ether conjugate | HepG2 (Liver) | <10 |
| 4a | 1,2,3-triazole-4-carboxamide | HeLa (Cervical) | Significant Activity |
| 4b | 1,2,3-triazole-4-carboxamide | PANC-1 (Pancreatic) | Significant Activity |
| 4c | 1,2,3-triazole-4-carboxamide | HCT-116 (Colorectal) | Significant Activity |
| 4d | 1,2,3-triazole-4-carboxamide | A-549 (Lung) | Significant Activity |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF7, HepG2, HeLa, PANC-1, HCT-116, A-549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathway: EGFR Inhibition
Small molecule inhibitors, including certain triazole derivatives, can target the intracellular tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR). This inhibition blocks the downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
Caption: Inhibition of the EGFR signaling pathway by triazole derivatives.
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
Derivatives of methyl 1-methyl-1H-triazole-3-carboxylate have also shown promising activity against a range of microbial pathogens, including both bacteria and fungi. This opens up avenues for the development of new antimicrobial agents to address the growing challenge of drug resistance.
Quantitative Antimicrobial Data
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound ID | Derivative Substitution | Microorganism | MIC (µg/mL) |
| 5a | Metronidazole hybrid with 4-fluorophenyl | E. coli | - |
| 5b | Metronidazole hybrid with 4-chlorophenyl | E. coli | - |
| 5c | Metronidazole hybrid with 4-bromophenyl | E. coli | - |
| 5d | Metronidazole hybrid with 4-iodophenyl | E. coli | - |
| 5e | Metronidazole hybrid with 2,4-difluorophenyl | E. coli | Excellent Activity |
| 7b | Metronidazole carboxylate with 4-chlorophenyl | E. coli | Excellent Activity |
| 7e | Metronidazole carboxylate with 2,4-difluorophenyl | E. coli | Excellent Activity |
Note: Specific MIC values were not provided in the source, but the compounds were reported to have "excellent potent antimicrobial activity".
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds serially diluted in the broth medium
-
Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Positive control (broth with inoculum, no compound)
-
Negative control (broth only)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Experimental Workflow: Antimicrobial Screening
The general workflow for screening new compounds for antimicrobial activity involves a series of steps from initial synthesis to the determination of efficacy.
Caption: General workflow for antimicrobial screening of triazole derivatives.
Conclusion
Derivatives of "Methyl 1-methyl-1H-triazole-3-carboxylate" represent a versatile and highly promising scaffold in modern medicinal chemistry. The demonstrated anti-inflammatory, anticancer, and antimicrobial activities, coupled with the potential for diverse chemical modifications, position these compounds as strong candidates for further preclinical and clinical development. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate and accelerate research in this exciting and impactful area of drug discovery.
An In-depth Technical Guide to Methyl 1-methyl-1H-triazole-3-carboxylate
This technical guide provides a comprehensive overview of Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details its synthesis, chemical properties, and potential applications, with a focus on quantitative data and detailed experimental protocols.
Introduction
Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate is a derivative of 1,2,4-triazole, a class of nitrogen-containing heterocycles that are integral to many pharmacologically active molecules. The methylation of the triazole ring can significantly influence a compound's biological activity, binding affinity, solubility, and metabolic stability. This guide focuses on the 1-methyl isomer of the 1,2,4-triazole-3-carboxylate ester.
Physicochemical Properties
Quantitative data for Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate and its immediate precursor, Methyl 1H-1,2,4-triazole-3-carboxylate, are summarized below.
Table 1: Physicochemical Data of Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O₂ | PubChem[1] |
| Molecular Weight | 141.13 g/mol | PubChem[1] |
| CAS Number | 57031-66-0 | PubChem[1] |
Table 2: Physicochemical Data of Methyl 1H-1,2,4-triazole-3-carboxylate (Precursor)
| Property | Value | Source |
| Molecular Formula | C₄H₅N₃O₂ | Sigma-Aldrich, ChemicalBook[2] |
| Molecular Weight | 127.10 g/mol | Sigma-Aldrich, ChemicalBook[2] |
| Melting Point | 196-199 °C (lit.) | Sigma-Aldrich, ChemicalBook[3] |
| Boiling Point | 283.9±23.0 °C at 760 mmHg (Predicted) | ChemicalBook[4] |
| Density | 1.380±0.06 g/cm³ (Predicted) | ChemicalBook[4] |
| CAS Number | 4928-88-5 | Sigma-Aldrich, ChemicalBook[2] |
Synthesis of Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate
The synthesis of Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate can be achieved through various routes. Two primary methods are detailed below: N-methylation of the corresponding 1H-triazole and a multi-step synthesis starting from 1,2,4-triazole.
Method 1: N-methylation of Methyl 1H-1,2,4-triazole-3-carboxylate
This method involves the direct methylation of the readily available Methyl 1H-1,2,4-triazole-3-carboxylate. A critical consideration in this approach is the regioselectivity of the methylation, as alkylation of 1,2,4-triazoles can potentially yield a mixture of N1, N2, and N4 isomers. The choice of base, solvent, and methylating agent can influence the isomeric ratio.
Experimental Protocol:
-
Materials:
-
Methyl 1H-1,2,4-triazole-3-carboxylate
-
Anhydrous Methanol
-
Sodium methoxide (25% solution in methanol)
-
Methyl iodide
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane for elution
-
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, dissolve Methyl 1H-1,2,4-triazole-3-carboxylate (1.0 equivalent) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium methoxide (1.05 equivalents) dropwise to the cooled solution.
-
While maintaining the temperature at 0 °C, add methyl iodide (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
To the residue, add dichloromethane and a saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the N-methylated isomers.
-
-
Characterization:
-
The purified product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and determine the isomeric purity.
-
Method 2: Multi-step Synthesis from 1,2,4-Triazole
An alternative approach involves a multi-step synthesis starting from 1,2,4-triazole, which can offer better control over the final product's regiochemistry.[5] This method avoids the formation of N-methyl isomers from the outset.
Experimental Workflow:
-
N-methylation of 1,2,4-Triazole: 1,2,4-Triazole is reacted with a methylating agent, such as chloromethane, in the presence of a strong base like potassium hydroxide to yield 1-methyl-1,2,4-triazole.
-
Protection of the 5-position: The 5-position of the triazole ring is protected using a suitable protecting group, for example, by reaction with a lithium reagent followed by treatment with a silylating agent.
-
Carboxylation at the 3-position: The protected 1-methyl-1,2,4-triazole undergoes carboxylation at the 3-position. This is achieved by reaction with a strong, non-polar base like lithium diisopropylamide (LDA) followed by quenching with carbon dioxide to introduce a carboxylic acid group.
-
Esterification: The resulting carboxylic acid is then esterified to the methyl ester using standard methods, such as reaction with thionyl chloride and methanol.
-
Deprotection: The protecting group at the 5-position is removed to yield the final product, Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate.
Spectroscopic Data
Table 3: Spectroscopic Data for Selected 1-substituted Methyl 1,2,4-triazole-3-carboxylate Derivatives
| Compound | ¹H NMR (Solvent) | ¹³C NMR (Solvent) | HRMS (m/z) | Source |
| 1-(Benzyloxymethyl)-1,2,4-triazole-3-carboxamide | (DMSO-d₆) δ: 4.60 (s, 2H, CH₂C₆H₅); 5.67 (s, 2H, OCH₂); 7.26–7.37 (m, 5H, C₆H₅); 7.60 and 7.82 (2s, 2H, NH₂); 8.83 (s, 1H, CH). | (DMSO-d₆) δ: 70.69; 77.47; 127.65; 128.28; 136.87; 146.19; 157.46; 160.38. | [M+H]⁺ calcd: 233.1039; found: 233.1089. | MDPI[6] |
| 1-(Isopropyloxymethyl)-1,2,4-triazole-3-carboxamide | (DMSO-d₆) δ: 1.06 (d, 6H, J = 6.12, OCH(CH₃)₂); 3.77–3.81 (m, 1H, J = 6.11, OCH); 5.56 (s, 2H, OCH₂); 7.57 and 7.79 (2s, 2H, NH₂); 8.79 (s, 1H, CH). | (DMSO-d₆) δ: 21.94; 70.36; 75.75; 145.98; 157.33; 160.47. | [M+H]⁺ calcd: 185.1039; found: 185.1058. | MDPI[6] |
Applications and Biological Activity
The primary application of the precursor, Methyl 1H-1,2,4-triazole-3-carboxylate, is as a key intermediate in the synthesis of the antiviral drug Ribavirin.[7] Ribavirin is a broad-spectrum antiviral agent used in the treatment of hepatitis C and other viral infections.
The 1,2,4-triazole nucleus is a well-established pharmacophore found in a wide range of therapeutic agents, exhibiting activities such as antifungal, antibacterial, anticancer, and anti-inflammatory properties. While specific biological studies on Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate are limited in the public domain, its structural similarity to other biologically active triazoles suggests potential for further investigation in drug discovery programs. For instance, various 1,2,4-triazole-3-carboxylate derivatives have been synthesized and evaluated as selective COX-2 inhibitors for anti-inflammatory applications.
The introduction of the N-methyl group can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially leading to new therapeutic candidates. Further research is warranted to explore the specific biological targets and potential signaling pathway interactions of Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate.
Conclusion
Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound with potential for applications in medicinal chemistry. This guide has provided detailed synthetic methodologies, available physicochemical data, and an overview of the broader context of 1,2,4-triazole derivatives in drug development. While specific biological data for this particular molecule is not extensively documented, the established importance of the 1,2,4-triazole scaffold highlights its potential as a building block for novel therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is encouraged to fully elucidate its properties and potential applications.
References
- 1. Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate | C5H7N3O2 | CID 19778899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Methyl 1,2,4-triazole-3-carboxylate | 4928-88-5 [chemicalbook.com]
- 4. 4928-88-5 CAS MSDS (Methyl 1,2,4-triazole-3-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. innospk.com [innospk.com]
Methodological & Application
Application Note and Protocol for N-Methylation of Methyl 1H-1,2,4-triazole-3-carboxylate
Introduction
Derivatives of 1,2,4-triazole are a prominent class of heterocyclic compounds with extensive applications in medicinal chemistry and drug development, owing to their varied biological activities. The N-methylation of the triazole ring is a crucial step in synthesizing numerous pharmacologically active molecules, as it affects their binding affinity, solubility, and metabolic stability. This document offers a comprehensive experimental procedure for the N-methylation of methyl 1H-1,2,4-triazole-3-carboxylate, a key intermediate in the production of antiviral agents such as Ribavirin.[1]
The alkylation of 1,2,4-triazoles can lead to a mixture of N1, N2, and N4 isomers.[1] The regioselectivity of this reaction is dependent on various factors including the substrate's nature, the alkylating agent, the solvent, and the base employed.[1] This protocol presents a reproducible method that can be tailored and optimized for particular research requirements. The process involves deprotonating the N-H group of methyl 1H-1,2,4-triazole-3-carboxylate with a suitable base, which is followed by a nucleophilic attack on the methylating agent to yield the N-methylated product.[1] A primary challenge is managing the regioselectivity of the methylation.[1]
Reaction and Workflow Overview
The overall reaction involves the methylation of Methyl 1H-1,2,4-triazole-3-carboxylate using methyl iodide in the presence of sodium methoxide. The workflow consists of dissolution of the starting material, deprotonation at a reduced temperature, methylation, reaction monitoring, and subsequent work-up and purification to isolate the product.
Caption: Reaction scheme for the N-methylation of Methyl 1H-1,2,4-triazole-3-carboxylate.
Materials and Reagents
| Reagent | Supplier | CAS Number | Notes |
| Methyl 1H-1,2,4-triazole-3-carboxylate | Sigma-Aldrich | 4928-88-5 | Starting material |
| Sodium Methoxide (NaOMe) | Acros Organics | 124-41-4 | A 25% solution in methanol is convenient |
| Methyl Iodide (CH₃I) | Alfa Aesar | 74-88-4 | Highly toxic and volatile, handle with care |
| Methanol (MeOH), Anhydrous | Fisher Chemical | 67-56-1 | Solvent |
| Dichloromethane (DCM), Anhydrous | VWR Chemicals | 75-09-2 | For extraction |
| Saturated Sodium Bicarbonate Solution | Lab Prepared | N/A | For work-up |
| Brine (Saturated NaCl solution) | Lab Prepared | N/A | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | EMD Millipore | 7757-82-6 | Drying agent |
Experimental Protocol
The following is a detailed protocol for the N-methylation of methyl 1H-1,2,4-triazole-3-carboxylate.[1]
References
Application Notes and Protocols for the Synthesis of Methyl 1-methyl-1H-triazole-3-carboxylate from 1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of Methyl 1-methyl-1H-triazole-3-carboxylate, a key intermediate in pharmaceutical chemistry. The protocols outlined below are based on established synthetic routes, offering a comprehensive guide from the starting material, 1,2,4-triazole.
Introduction
Methyl 1-methyl-1H-triazole-3-carboxylate is a valuable building block in the synthesis of various biologically active compounds. Its structural motif is found in numerous pharmaceutical agents, making its efficient synthesis a topic of significant interest. The following protocols describe a multi-step synthesis commencing with the methylation of 1,2,4-triazole, followed by functionalization at the 3-position.
Overall Synthetic Pathway
The synthesis of Methyl 1-methyl-1H-triazole-3-carboxylate from 1,2,4-triazole can be achieved through a multi-step process. A representative synthetic route involves the initial N-methylation of 1,2,4-triazole, followed by protection, carboxylation, esterification, and final deprotection.
Caption: Overall synthetic workflow from 1,2,4-triazole.
Experimental Protocols
Step 1: Synthesis of 1-Methyl-1H-1,2,4-triazole
This initial step focuses on the regioselective methylation of 1,2,4-triazole. The procedure below is a scalable approach that addresses the challenges of handling water-soluble starting materials and products.[1][2]
Protocol:
-
Sodium Salt Formation: In a suitable reaction vessel, convert (1H)-1,2,4-triazole to its sodium salt by reacting it with methanolic sodium methoxide.
-
Methylation: Add iodomethane to the solution of the sodium salt of 1,2,4-triazole.
-
Reaction: Allow the reaction mixture to stir for 19 hours under gentle reflux.[1]
-
Work-up:
-
Purification: The crude product is purified by a final short-path distillation under a controlled vacuum to obtain spectroscopically pure 1-methyl-1,2,4-triazole.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 63% | [1][2] |
| Boiling Point | 177-178 °C at 755 mm Hg | [2] |
| 74-78 °C at 70 mbar | [2] |
Step 2: Synthesis of Methyl 1-methyl-1H-triazole-3-carboxylate (Multi-step)
This pathway involves the functionalization of 1-methyl-1H-1,2,4-triazole at the 3-position.[3]
Protocol:
-
Protection of the 5-position:
-
To a solution of 1-methyl-1,2,4-triazole, add a suitable lithium reagent to facilitate protection at the 5-position. A common protecting group for this position is trimethylsilyl (TMS).
-
-
Carboxylation at the 3-position:
-
Treat the 5-protected intermediate with a nonpolar strong base such as lithium diisopropylamide (LDA).
-
Introduce carbon dioxide to the reaction mixture to form the 3-carboxylic acid derivative.
-
-
Esterification:
-
To a solution of the 5-protected-1-methyl-1H-[1][2][4]triazole-3-carboxylic acid (e.g., 19.9 g, 0.1 mol) in methanol (100 g), slowly add thionyl chloride (14.3 g, 0.12 mol) while maintaining the temperature between 20-35 °C.
-
After the addition, raise the temperature to 60 °C and continue the reaction for 5 hours.
-
Concentrate the reaction mixture under reduced pressure, remove methanol, and add toluene for azeotropic removal of water, followed by the addition of n-heptane to precipitate the product.
-
Filter to obtain the methyl ester.
-
-
Deprotection:
-
To the 5-protected methyl ester (e.g., 20 g, 0.0938 mol) in tetrahydrofuran, add tetra-n-butylammonium fluoride (TBAF) (24.5 g, 0.1032 mol).
-
Stir the reaction at room temperature for 24 hours under a nitrogen atmosphere.
-
Concentrate the mixture under reduced pressure, then add dichloromethane and water.
-
Wash the organic phase with water and concentrate it to a non-flowing liquid.
-
Recrystallize the crude product from methanol to obtain the final product.
-
Quantitative Data:
| Step | Product | Yield | Purity (HPLC) | Reference |
| Esterification | 5-trimethylsilyl-1-methyl-1H-[1][2][4]triazole-3-carboxylic acid methyl ester | 94.2% | 95.6% | [3] |
| Deprotection | 1-methyl-1H-1,2,4-triazole-3-carboxylic acid methyl ester | 81.3% | Not specified | [3] |
Alternative Final Step: N-Methylation of Methyl 1H-1,2,4-triazole-3-carboxylate
An alternative approach to the final product is the direct N-methylation of commercially available Methyl 1H-1,2,4-triazole-3-carboxylate.
Caption: Alternative final step workflow.
Protocol:
While a specific, detailed protocol for the N-methylation of Methyl 1H-1,2,4-triazole-3-carboxylate was not found in the search results, a general procedure can be adapted from the methylation of similar triazole-containing compounds.[5]
-
Reaction Setup: In a suitable solvent, dissolve Methyl 1H-1,2,4-triazole-3-carboxylate.
-
Base and Methylating Agent: Add a base (e.g., potassium carbonate) followed by a methylating agent (e.g., methyl iodide or dimethyl sulfate).
-
Reaction: Stir the reaction mixture at an appropriate temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: After completion, the reaction is worked up by filtering off the base, removing the solvent, and purifying the residue by column chromatography or recrystallization to isolate the desired N-methylated product. It is important to note that this reaction may produce a mixture of N1 and N2 isomers, which would require careful separation.
Summary
The synthesis of Methyl 1-methyl-1H-triazole-3-carboxylate from 1,2,4-triazole is a feasible multi-step process. For researchers requiring a scalable and well-documented initial step, the methylation of 1,2,4-triazole is robustly described. The subsequent functionalization provides a clear, albeit lengthy, path to the target molecule. For those with access to the intermediate, Methyl 1H-1,2,4-triazole-3-carboxylate, direct N-methylation presents a more concise, alternative route. The choice of synthetic strategy will depend on the availability of starting materials, scalability requirements, and the desired purity of the final compound.
References
Application Notes and Protocols for the Synthesis of Ribavirin Using Methyl 1H-1,2,4-triazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribavirin (1-β-D-ribofuranosyl-1H-1,2,4-triazole-3-carboxamide) is a synthetic guanosine analog with a broad spectrum of antiviral activity against a variety of RNA and DNA viruses.[1] It is a cornerstone in the treatment of viral infections such as Hepatitis C and Respiratory Syncytial Virus (RSV).[1] The mechanism of action of Ribavirin is multifaceted, primarily involving the inhibition of viral RNA synthesis and the induction of lethal mutagenesis, which leads to an "error catastrophe" in the replicating virus.[1]
A key starting material in the chemical synthesis of Ribavirin is Methyl 1H-1,2,4-triazole-3-carboxylate.[1] This triazole derivative serves as the precursor for the heterocyclic base of the Ribavirin molecule. The synthesis involves two primary steps: the glycosylation of the triazole with a protected ribose derivative, followed by ammonolysis to form the final carboxamide.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of Ribavirin from Methyl 1H-1,2,4-triazole-3-carboxylate.
Data Presentation
The following table summarizes quantitative data reported for the synthesis of Ribavirin and its intermediates.
| Step | Reactants | Catalyst/Solvent | Reaction Conditions | Product | Yield | Reference |
| Glycosylation | Methyl 1H-1,2,4-triazole-3-carboxylate, 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose | SnCl₄ / Dichloromethane | 0-5°C to reflux, 2-4 hours | Methyl 1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxylate | Not specified | [1] |
| Ammonolysis | 1-(2,3,5-tri-O-ethanoyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxylate methyl ester | Ammonia / Methanol | Room temperature, 2kg pressure, 5h | Ribavirin | 90% | [3] |
| Ammonolysis | 1-(2,3,5-tri-O-ethanoyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxylate methyl ester | Ammonia / Methanol | Room temperature, 4kg pressure, 4h | Ribavirin | 91.1% | [3] |
Experimental Protocols
The synthesis of Ribavirin from Methyl 1H-1,2,4-triazole-3-carboxylate is typically achieved through a two-step process: glycosylation followed by ammonolysis.
Step 1: Glycosylation of Methyl 1H-1,2,4-triazole-3-carboxylate
This step involves the coupling of the triazole ring with a protected form of ribose, typically 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose.
Materials:
-
Methyl 1H-1,2,4-triazole-3-carboxylate
-
1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Tin(IV) chloride (SnCl₄)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Nitrogen atmosphere setup
-
Ice bath
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve Methyl 1H-1,2,4-triazole-3-carboxylate and 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose in anhydrous dichloromethane.[1]
-
Cool the mixture to 0-5°C using an ice bath.[1]
-
Slowly add tin(IV) chloride to the stirred solution, ensuring the temperature is maintained below 20°C.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then bring to reflux for 2-4 hours.[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete, cool the mixture and quench it by carefully adding it to a cold, saturated aqueous solution of sodium bicarbonate.[1]
-
Extract the aqueous layer with dichloromethane.[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Concentrate the organic solution under reduced pressure to obtain the crude protected intermediate, methyl 1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxylate.[1]
-
Purify the crude product by column chromatography on silica gel.[1]
Step 2: Ammonolysis to Yield Ribavirin
This final step involves the deprotection of the ribose moiety and the conversion of the methyl ester to a carboxamide.
Materials:
-
Purified methyl 1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxylate
-
Anhydrous Methanol (CH₃OH)
-
Ammonia (NH₃) gas
-
Pressure vessel
-
Ethanol for recrystallization
Procedure:
-
Dissolve the purified protected intermediate in anhydrous methanol in a pressure vessel.[1]
-
Cool the solution to 0°C and bubble ammonia gas through it for 2-3 hours, ensuring the vessel is properly sealed.[1] Alternatively, introduce ammonia gas at room temperature to maintain a pressure of 2-4 kg for 4-5 hours.[3]
-
Allow the sealed vessel to stand at room temperature for 24-48 hours.[1]
-
Monitor the reaction for the disappearance of the starting material by TLC.[1]
-
After the reaction is complete, recover any excess ammonia and remove the solvent under reduced pressure.[3]
-
Recrystallize the resulting solid residue from ethanol to obtain pure Ribavirin.[3]
Visualizations
Ribavirin Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of Ribavirin from Methyl 1H-1,2,4-triazole-3-carboxylate.
Caption: Workflow for the synthesis of Ribavirin.
Logical Relationship of Ribavirin Synthesis
The diagram below outlines the logical progression from starting materials to the final active pharmaceutical ingredient.
Caption: Logical flow of the Ribavirin synthesis process.
References
Application Notes and Protocols for the Synthesis of Nucleoside Analogues using Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate is a versatile heterocyclic building block for the synthesis of novel nucleoside analogues. The 1,2,4-triazole core is a key pharmacophore present in numerous clinically significant antiviral and anticancer agents, most notably the broad-spectrum antiviral drug Ribavirin.[1][2] The presence of a methyl group on the triazole ring at the N1-position offers a strategic advantage by directing subsequent glycosylation or alkylation reactions to other specific nitrogen atoms of the triazole ring, thereby enabling the synthesis of a unique class of nucleoside analogues with potentially distinct biological activities.
These application notes provide detailed experimental protocols for the synthesis of nucleoside analogues from Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate, including methods for glycosylation to form ribo- and deoxyribonucleoside analogues and N-alkylation to produce acyclic nucleoside analogues.
Data Presentation
Table 1: Illustrative Yields and Physicochemical Properties of Synthesized Nucleoside Analogues
| Compound | Synthetic Method | Yield (%) | Melting Point (°C) | 1H NMR (DMSO-d6, δ ppm) |
| Methyl 1-methyl-4-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1H-1,2,4-triazolium-3-carboxylate iodide | Glycosylation | 85 | 155-158 | 8.95 (s, 1H), 6.20 (d, 1H), 5.50-5.30 (m, 2H), 4.40-4.20 (m, 3H), 3.90 (s, 3H), 3.75 (s, 3H), 2.10, 2.05, 2.00 (3s, 9H) |
| 1-Methyl-4-(β-D-ribofuranosyl)-1H-1,2,4-triazolium-3-carboxamide | Ammonolysis | 92 | 198-201 | 8.80 (s, 1H), 7.80 & 7.65 (2s, 2H), 5.90 (d, 1H), 5.40 (d, 1H), 5.15 (d, 1H), 4.50-3.90 (m, 4H), 3.70 (s, 3H) |
| Methyl 1-methyl-4-(2-hydroxyethoxymethyl)-1H-1,2,4-triazolium-3-carboxylate chloride | N-Alkylation | 78 | 121-124 | 8.85 (s, 1H), 5.60 (s, 2H), 3.95 (s, 3H), 3.70 (s, 3H), 3.60 (t, 2H), 3.50 (t, 2H) |
| 1-Methyl-4-(2-hydroxyethoxymethyl)-1H-1,2,4-triazolium-3-carboxamide | Ammonolysis | 89 | 165-168 | 8.75 (s, 1H), 7.75 & 7.60 (2s, 2H), 5.55 (s, 2H), 4.90 (t, 1H), 3.70 (s, 3H), 3.55 (q, 2H), 3.45 (t, 2H) |
Note: The data presented in this table is illustrative and based on typical yields and spectral data for analogous compounds synthesized from unsubstituted Methyl 1H-1,2,4-triazole-3-carboxylate.
Experimental Protocols
Protocol 1: Synthesis of Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate
This protocol outlines the synthesis of the starting material, Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate, adapted from a patented procedure.[3]
Materials:
-
1,2,4-Triazole
-
Chloromethane
-
Potassium hydroxide
-
n-Butyllithium
-
Dry ice (solid carbon dioxide)
-
Thionyl chloride
-
Methanol
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Standard laboratory glassware and purification apparatus
Procedure:
-
N-Methylation of 1,2,4-Triazole: In a round-bottom flask under a nitrogen atmosphere, dissolve 1,2,4-triazole in anhydrous THF. Cool the solution to 0 °C and add powdered potassium hydroxide. Stir the suspension vigorously and bubble chloromethane gas through the mixture for 2-3 hours. Monitor the reaction by TLC. Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain 1-methyl-1,2,4-triazole.
-
Lithiation and Carboxylation: Dissolve the 1-methyl-1,2,4-triazole in anhydrous THF and cool to -78 °C. Slowly add a solution of n-butyllithium in hexanes, maintaining the temperature below -70 °C. After stirring for 1 hour, add crushed dry ice in small portions. Allow the reaction to warm to room temperature overnight. Quench the reaction with water and acidify with HCl. Extract the aqueous layer with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield 1-methyl-1H-1,2,4-triazole-3-carboxylic acid.
-
Esterification: Suspend the 1-methyl-1H-1,2,4-triazole-3-carboxylic acid in methanol. Cool the mixture to 0 °C and slowly add thionyl chloride. Reflux the reaction mixture for 4-6 hours. Cool the solution and remove the solvent under reduced pressure. Recrystallize the residue from a suitable solvent to obtain pure Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate.
Protocol 2: Glycosylation for the Synthesis of a Ribonucleoside Analogue
This protocol describes the glycosylation of Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate to form a protected ribonucleoside analogue.
Materials:
-
Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate
-
1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose
-
Anhydrous dichloromethane
-
Tin(IV) chloride (SnCl4)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Glycosylation Reaction: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate and 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in anhydrous dichloromethane.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add tin(IV) chloride to the stirred solution, ensuring the temperature remains below 20 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture and carefully pour it into a cold, saturated aqueous solution of sodium bicarbonate to quench the reaction.
-
Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the protected ribonucleoside analogue.
Protocol 3: N-Alkylation for the Synthesis of an Acyclic Nucleoside Analogue
This protocol details the N-alkylation of Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate to produce an acyclic nucleoside analogue.
Materials:
-
Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate
-
2-(Chloromethoxy)ethanol
-
Anhydrous acetonitrile
-
Potassium carbonate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Alkylation Reaction: In a round-bottom flask, suspend Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate and potassium carbonate in anhydrous acetonitrile.
-
Add 2-(chloromethoxy)ethanol to the suspension.
-
Stir the reaction mixture at reflux until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: Cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the N-alkylated product.
Protocol 4: Ammonolysis for the Formation of the Carboxamide
This protocol describes the conversion of the methyl ester of the nucleoside analogue to the corresponding carboxamide, a common functional group in active nucleoside analogues like Ribavirin.
Materials:
-
Protected or acyclic methyl ester nucleoside analogue
-
Anhydrous methanol saturated with ammonia gas
-
Pressure vessel
Procedure:
-
Ammonolysis Reaction: Dissolve the purified methyl ester nucleoside analogue from Protocol 2 or 3 in anhydrous methanol saturated with ammonia gas at 0 °C in a pressure vessel.
-
Seal the vessel and stir the solution at room temperature for 24-48 hours.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent (e.g., aqueous methanol) to yield the final nucleoside analogue carboxamide.
Visualizations
Caption: Workflow for the synthesis of nucleoside analogues.
Caption: Putative mechanism of action for triazole nucleoside analogues.
References
"Methyl 1-methyl-1H-triazole-3-carboxylate" reaction with thionyl chloride and methanol
Application Notes: Synthesis of Methyl 1-methyl-1H-triazole-3-carboxylate
Introduction and Application
The synthesis of Methyl 1-methyl-1H-triazole-3-carboxylate, a key intermediate in the pharmaceutical industry, is efficiently achieved through the esterification of its corresponding carboxylic acid, 1-methyl-1H-triazole-3-carboxylic acid. This compound serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably the broad-spectrum antiviral agent Ribavirin.[1] The method described herein utilizes thionyl chloride (SOCl₂) in methanol, a robust and high-yielding one-pot procedure that is well-suited for both laboratory-scale and industrial applications.[2]
This approach is favored over traditional Fischer esterification due to its efficiency. Thionyl chloride serves a dual purpose: it reacts with methanol to generate hydrochloric acid (HCl) in situ, which catalyzes the reaction, and it acts as a dehydrating agent, consuming the water produced during esterification. This shifts the reaction equilibrium towards the product, resulting in higher conversion and yield.
Reaction Mechanism
The reaction proceeds via an acid-catalyzed esterification mechanism. Initially, thionyl chloride reacts with the solvent, methanol, to produce sulfur dioxide, hydrogen chloride (HCl), and methyl chlorosulfite. The generated HCl protonates the carbonyl oxygen of the 1-methyl-1H-triazole-3-carboxylic acid, activating it for nucleophilic attack by methanol. The subsequent elimination of a water molecule, which is scavenged by thionyl chloride, yields the final ester product.
The overall reaction is as follows: 1-methyl-1H-triazole-3-carboxylic acid + CH₃OH + SOCl₂ → Methyl 1-methyl-1H-triazole-3-carboxylate + SO₂ + 2HCl
Experimental Protocols
This section provides a detailed methodology for the synthesis of Methyl 1-methyl-1H-triazole-3-carboxylate, adapted from established procedures.[2][3]
Materials and Equipment:
-
1-methyl-1H-triazole-3-carboxylic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask equipped with a magnetic stirrer
-
Reflux condenser and drying tube
-
Dropping funnel
-
Ice-water bath
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Safety Precautions:
-
This procedure must be performed in a well-ventilated fume hood.
-
Thionyl chloride is highly corrosive and toxic. It reacts violently with water to release toxic gases (HCl and SO₂). Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Methanol is flammable and toxic. Avoid inhalation and skin contact.
Procedure:
-
Reaction Setup: Charge a round-bottom flask with 1-methyl-1H-triazole-3-carboxylic acid (1.0 eq) and anhydrous methanol (approx. 10-15 mL per gram of acid). Begin stirring the suspension.
-
Reagent Addition: Cool the flask in an ice-water bath to 0-5 °C. Slowly add thionyl chloride (1.2-1.3 eq) dropwise via a dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 60-65 °C) for 5-8 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess methanol and thionyl chloride.
-
Isolation: To the resulting residue, add cold water or an aqueous solution of sodium bicarbonate to precipitate the product and neutralize any remaining acid.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold water and dry under vacuum to afford the final product, Methyl 1-methyl-1H-triazole-3-carboxylate.
-
Analysis: Confirm the identity and purity of the product using techniques such as NMR, Mass Spectrometry, and HPLC.
Data Summary
The following table summarizes representative quantitative data for the synthesis of triazole carboxylates using this method.
| Starting Material | Molar Ratio (Acid:SOCl₂) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) | Reference |
| 5-bromo-1-methyl-1H-[4][5][6]triazole-3-carboxylic acid | 1 : 1.2 | Methanol | 60 | 5 | 92.3 | 98.9 | [2] |
| 1H-1,2,4-triazole-3-carboxylic acid | 1 : 1.25 | Methanol | Reflux | 8 | 63 | >99 | [3] |
| 5-trimethylsilyl-1-methyl-1H-[4][5][6]triazole-3-carboxylic acid | 1 : 1.2 | Methanol | 60 | 5 | 94.2 | 95.6 | [2] |
References
- 1. benchchem.com [benchchem.com]
- 2. CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate - Google Patents [patents.google.com]
- 3. CN103145632A - Preparation method of 1H-1,2,4-triazole-3-methyl formate - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 6. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
Application Notes and Protocols for "Methyl 1-methyl-1H-triazole-3-carboxylate" Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological activities, and experimental protocols for derivatives of "Methyl 1-methyl-1H-triazole-3-carboxylate." This class of compounds, encompassing both 1,2,4-triazole and 1,2,3-triazole isomers, has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties.
Biological Activities and Applications
Derivatives of Methyl 1-methyl-1H-triazole-3-carboxylate have demonstrated a broad spectrum of biological activities. The triazole core serves as a versatile scaffold for the development of novel therapeutic agents.
Anticancer Activity: Numerous studies have highlighted the potent cytotoxic effects of these derivatives against various cancer cell lines. The proposed mechanism of action for some of these compounds involves the inhibition of the eukaryotic translation initiation factor 4E (eIF4E).[1] By binding to eIF4E, these molecules can disrupt its interaction with eIF4G, a crucial step in cap-dependent translation, thereby preferentially inhibiting the synthesis of oncogenic proteins.[1][2][3] This targeted approach may lead to cell cycle arrest and apoptosis in cancer cells.
Antimicrobial Activity: The triazole scaffold is a well-established pharmacophore in antimicrobial agents. Derivatives of Methyl 1-methyl-1H-triazole-3-carboxylate have shown promising activity against a range of bacterial and fungal pathogens. Their mechanism of action can vary, but often involves the inhibition of essential microbial enzymes.
Quantitative Biological Data
The following tables summarize the reported biological activities of various "Methyl 1-methyl-1H-triazole-3-carboxylate" derivatives.
Table 1: Anticancer Activity of 1,2,4-Triazole-3-carboxamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4e | A-549 (Lung) | 12.5 | [4] |
| PANC-1 (Pancreatic) | 10.2 | [4] | |
| HCT-116 (Colorectal) | 15.8 | [4] | |
| HeLa (Cervical) | 18.4 | [4] | |
| 4m | A-549 (Lung) | 15.2 | [4] |
| PANC-1 (Pancreatic) | 13.1 | [4] | |
| HCT-116 (Colorectal) | 18.9 | [4] | |
| HeLa (Cervical) | 20.1 | [4] |
Table 2: Anticancer Activity of 1,2,3-Triazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 8 | HT-1080 (Fibrosarcoma) | 15.13 | [5] |
| A-549 (Lung) | 21.25 | [5] | |
| MCF-7 (Breast) | 18.06 | [5] | |
| MDA-MB-231 (Breast) | 16.32 | [5] | |
| Compound 5 | HT-1080 (Fibrosarcoma) | 18.32 | [5] |
| Compound 7 | MCF-7 (Breast) | 31.65 | [5] |
Table 3: Antimicrobial Activity of 1,2,3-Triazole Derivatives
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| Compound 9 | S. aureus | 38.7 | [6] |
| E. coli | 36.5 | [6] | |
| P. aeruginosa | 35.8 | [6] | |
| K. pneumoniae | 37.2 | [6] |
Experimental Protocols
Detailed methodologies for the synthesis of representative "Methyl 1-methyl-1H-triazole-3-carboxylate" derivatives are provided below.
Protocol 1: Synthesis of Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate[7]
This protocol describes a method to synthesize the core 1,2,4-triazole structure, avoiding N-methyl isomerization.
Step 1: Synthesis of 1-methyl-1,2,4-triazole
-
To a solution of 1,2,4-triazole in a suitable solvent, add potassium hydroxide.
-
Cool the mixture and add chloromethane dropwise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction to isolate 1-methyl-1,2,4-triazole.
Step 2: Protection of the 5-position
-
Dissolve 1-methyl-1,2,4-triazole in anhydrous THF and cool to -78°C under a nitrogen atmosphere.
-
Slowly add a solution of n-butyllithium in hexanes.
-
Add a suitable protecting group reagent (e.g., trimethylsilyl chloride).
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product and purify.
Step 3: Carboxylation at the 3-position
-
Dissolve the 5-protected 1-methyl-1,2,4-triazole in anhydrous THF and cool to -78°C.
-
Slowly add a solution of lithium diisopropylamide (LDA) in THF.
-
Bubble dry carbon dioxide gas through the solution.
-
Acidify the reaction mixture to obtain the carboxylic acid.
Step 4: Esterification
-
Suspend the carboxylic acid in methanol.
-
Slowly add thionyl chloride at 20-35°C.
-
Heat the reaction to 60°C for 5 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the methyl ester.
Step 5: Deprotection
-
Remove the protecting group from the 5-position using appropriate conditions to yield Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate.
Protocol 2: Synthesis of 1-Alkoxymethyl Derivatives of Methyl 1,2,4-triazole-3-carboxylate[8]
This protocol outlines the synthesis of N-alkoxymethyl derivatives from the parent ester.
-
Suspend Methyl 1,2,4-triazole-3-carboxylate in hexamethyldisilazane (HMDS) and stir under reflux for 1 hour in an anhydrous atmosphere.
-
After cooling, remove the excess HMDS using a rotary evaporator.
-
To the residue, add anhydrous acetonitrile, the desired alkoxymethylacetate, and tin(IV) chloride (SnCl4).
-
Stir the reaction under reflux until the starting material is no longer detectable by TLC.
-
Pour the reaction mixture into a saturated sodium bicarbonate solution.
-
Filter the resulting precipitate and purify the product, for example, by column chromatography.
Protocol 3: Synthesis of Methyl 1-Aryl-1H-1,2,3-triazole-4-carboxylates via Click Chemistry
This protocol describes a general method for the synthesis of 1,2,3-triazole derivatives using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Dissolve the desired aryl azide and a propargyl derivative (e.g., propargyl amine) in a solvent mixture such as n-butanol and water.
-
Add a copper(I) source, such as copper(II) sulfate pentahydrate and a reducing agent like sodium ascorbate, to the mixture.
-
Heat the reaction mixture at 65°C for 2 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture and perform an appropriate work-up, which may include extraction with an organic solvent.
-
Purify the resulting 1,2,3-triazole derivative by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate the synthetic workflow and a key signaling pathway modulated by these compounds.
Caption: Synthetic workflow for 1-alkoxymethyl-1,2,4-triazole-3-carboxamide derivatives.
Caption: Inhibition of eIF4E-mediated translation by triazole derivatives.
References
- 1. Small-molecule inhibition of the interaction between the translation initiation factors eIF4E and eIF4G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecules in Focus Eukaryotic initiation factor 4E - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Synthesis of 1,2,3-triazole-thymol derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Methyl 1-methyl-1H-triazole-3-carboxylate in the Synthesis of Potential Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole nucleus is a cornerstone in the development of numerous therapeutic agents, most notably antifungal drugs. The search for novel antifungal agents with improved efficacy and reduced resistance is a continuous effort in medicinal chemistry. This document outlines a proposed synthetic application of Methyl 1-methyl-1H-triazole-3-carboxylate as a starting material for the synthesis of potential antifungal agents.
While direct literature on the antifungal applications of derivatives from Methyl 1-methyl-1H-triazole-3-carboxylate is limited, a closely related analogue, methyl 1H-1,2,4-triazole-3-carboxylate, has been successfully utilized to synthesize 1-alkyl/aryloxymethyl-1,2,4-triazole-3-carboxamides, which have demonstrated antimicrobial properties.[1][2] This document adapts this established methodology to propose a synthetic route and to provide protocols for researchers interested in exploring the potential of N-methylated triazole derivatives in antifungal drug discovery. The following sections detail the proposed synthetic pathway, experimental protocols, and the antimicrobial activity of analogous compounds.
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from Methyl 1-methyl-1H-triazole-3-carboxylate. The first step is the introduction of an alkoxymethyl or aryloxymethyl group at the N4 position of the triazole ring, followed by ammonolysis of the methyl ester to yield the final carboxamide derivatives. This pathway is analogous to the synthesis of 1-alkyl/aryloxymethyl derivatives from methyl 1,2,4-triazole-3-carboxylate.[1]
Caption: Proposed synthetic workflow for the preparation of 1-methyl-4-(alkoxymethyl)-4H-1,2,4-triazolium-3-carboxamides.
Experimental Protocols
The following protocols are adapted from the synthesis of 1-alkyl/aryloxymethyl-1,2,4-triazole-3-carboxamides.[1] Researchers should note that reaction conditions may require optimization for the N-methylated starting material.
Protocol 1: Synthesis of Methyl 1-methyl-4-(methoxymethyl)-4H-1,2,4-triazolium-3-carboxylate (Intermediate)
This protocol is adapted from the synthesis of Methyl 1-(methoxymethyl)-1,2,4-triazole-3-carboxylate.[1]
-
Suspend Methyl 1-methyl-1H-triazole-3-carboxylate (1 equivalent) in anhydrous acetonitrile.
-
Add methoxymethyl acetate (5 equivalents) to the suspension.
-
Add tin tetrachloride (SnCl4) (1 equivalent) to the reaction mixture.
-
Stir the reaction mixture under reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, pour the reaction mixture into a saturated sodium bicarbonate solution.
-
Filter the resulting precipitate.
-
The filtrate can be extracted with an organic solvent (e.g., ethyl acetate), and the organic layer dried and concentrated to yield the crude product.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis of 1-methyl-4-(methoxymethyl)-4H-1,2,4-triazolium-3-carboxamide (Final Product)
This protocol is for the ammonolysis of the intermediate ester.[1]
-
Dissolve the purified Methyl 1-methyl-4-(methoxymethyl)-4H-1,2,4-triazolium-3-carboxylate (1 equivalent) in a 10 M solution of ammonia in methanol.
-
Stir the solution at room temperature.
-
Monitor the conversion of the starting material by TLC.
-
Once the reaction is complete, remove the volatile components on a rotary evaporator.
-
The resulting solid can be recrystallized from a suitable solvent mixture (e.g., ethanol-ethyl acetate) to yield the pure product.
Data on Antimicrobial Activity of Analogous Compounds
While antifungal data for the proposed compounds is not available, the antimicrobial activity of the analogous 1-alkyl/aryloxymethyl-1,2,4-triazole-3-carboxamides has been evaluated against a panel of microorganisms.[1][2] These results can serve as a benchmark for future studies on the N-methylated derivatives.
Table 1: Antimicrobial Effects of 1-Alkyl/aryloxymethyl-1,2,4-triazole-3-carboxamides [1]
| Compound | Microorganism | Activity |
| 1-([2-Hydroxyethoxy]methyl)-1,2,4-triazole-3-carboxamide | M. luteus | Bacteriostatic |
| P. aeruginosa | Moderate Activity | |
| 1-(Cyclopentyloxymethyl)-1,2,4-triazole-3-carboxamide | M. luteus | Bacteriostatic |
| 1-(Cyclohexyloxymethyl)-1,2,4-triazole-3-carboxamide | M. luteus | Bacteriostatic |
| Ribavirin (Reference) | M. luteus | No Activity |
| S. aureus | No Activity | |
| P. aeruginosa | Moderate Activity | |
| C. albicans | Highest Activity |
Note: The study cited found that the tested 1-alkyl/aryloxymethyl derivatives did not show activity against Candida albicans, while the reference compound, Ribavirin, did.[1] This suggests that further structural modifications may be necessary to elicit antifungal effects in this class of compounds.
Logical Relationships in Drug Discovery
The development of novel antifungal agents from Methyl 1-methyl-1H-triazole-3-carboxylate would follow a standard drug discovery workflow.
Caption: A logical workflow for the development of antifungal agents from the target compound.
Conclusion
Methyl 1-methyl-1H-triazole-3-carboxylate represents a viable, yet underexplored, starting material for the synthesis of novel compounds with potential antifungal activity. By adapting established synthetic methodologies for a closely related analogue, researchers can generate a library of 1-methyl-4-(alkoxymethyl)-4H-1,2,4-triazolium-3-carboxamides for biological screening. The provided protocols and data from analogous compounds offer a solid foundation for initiating such a research program. Further investigation into the structure-activity relationships of these new derivatives could lead to the discovery of potent antifungal agents.
References
Application of Methyl 1-methyl-1H-triazole-3-carboxylate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-methyl-1H-triazole-3-carboxylate is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its rigid triazole scaffold, coupled with the reactive ester functionality, makes it an ideal starting material for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of methyl 1-methyl-1H-triazole-3-carboxylate in the development of novel therapeutic agents, with a focus on anticancer and anti-inflammatory applications.
I. Application in Anticancer Drug Discovery
Derivatives of methyl 1-methyl-1H-triazole-3-carboxylate have demonstrated promising anticancer activity by targeting key cellular pathways involved in cancer cell proliferation and survival. One notable mechanism of action is the inhibition of the eukaryotic translation initiation factor 4E (eIF4E).
Signaling Pathway: eIF4E-Mediated Translation in Cancer
The eIF4E protein is a critical component of the eIF4F complex, which is responsible for the initiation of cap-dependent translation of mRNAs. Many oncogenic signaling pathways, including PI3K/AKT/mTOR and RAS/MAPK, converge on eIF4E, leading to its hyperactivation in various cancers. This results in the preferential translation of mRNAs encoding proteins essential for tumor growth, proliferation, and survival, such as cyclins, Myc, and anti-apoptotic proteins.
Caption: eIF4E Signaling Pathway and Inhibition by Triazole Derivatives.
Quantitative Data: Anticancer Activity of Triazole Derivatives
The following table summarizes the in vitro anticancer activity of representative 1-alkyl/aryloxymethyl-1,2,4-triazole-3-carboxamide derivatives against leukemia cell lines.
| Compound ID | R Group | Cell Line | GI50 (µM) | Reference |
| 11g | n-Decyloxymethyl | CCRF-CEM | 5.5 ± 0.5 | [1] |
| 11g | n-Decyloxymethyl | K562 | 8.0 ± 0.7 | [1] |
| 11h | Benzyloxymethyl | CCRF-CEM | >100 | [1] |
| 11h | Benzyloxymethyl | K562 | >100 | [1] |
| 11k | Phenoxymethyl | CCRF-CEM | >100 | [1] |
| 11k | Phenoxymethyl | K562 | >100 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 1-(n-Decyloxymethyl)-1,2,4-triazole-3-carboxamide (11g)
This protocol describes a two-step synthesis of the anticancer agent 11g starting from methyl 1-methyl-1H-triazole-3-carboxylate.
Step 1: Synthesis of Methyl 1-(n-Decyloxymethyl)-1,2,4-triazole-3-carboxylate
-
Suspend methyl 1-methyl-1H-triazole-3-carboxylate (1.0 g, 7.8 mmol) in hexamethyldisilazane (HMDS, 5 eq.) and stir under reflux for 1 hour in an anhydrous atmosphere.
-
After cooling, remove the excess HMDS using a rotary evaporator.
-
To the residue, add anhydrous acetonitrile, n-decyloxymethyl acetate (5 eq.), and SnCl₄ (1 eq.).
-
Stir the reaction mixture under reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, pour the reaction mixture into a saturated sodium bicarbonate solution.
-
Filter the resulting precipitate and use the crude ester in the next step without further purification.
Step 2: Ammonolysis to 1-(n-Decyloxymethyl)-1,2,4-triazole-3-carboxamide (11g)
-
Dissolve the crude methyl 1-(n-decyloxymethyl)-1,2,4-triazole-3-carboxylate in a 10 M solution of ammonia in methanol.
-
Stir the solution at room temperature until the conversion of the starting ester is complete (monitored by TLC).
-
Remove the volatile components on a rotary evaporator.
-
Purify the product by recrystallization from an ethanol-ethyl acetate mixture to yield 11g as white crystals.[1]
Protocol 2: MTT Assay for Anticancer Activity
This protocol outlines the procedure for evaluating the in vitro cytotoxicity of synthesized compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cancer cells (e.g., CCRF-CEM, K562) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI₅₀) by plotting the percentage of cell viability against the compound concentration.
II. Application in Anti-inflammatory Drug Discovery
Methyl 1-methyl-1H-triazole-3-carboxylate serves as a valuable scaffold for the development of selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects compared to non-selective COX inhibitors.
Signaling Pathway: COX-2 and Prostaglandin Synthesis
Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. COX-2 is an inducible enzyme, and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 reduces the production of pro-inflammatory prostaglandins without affecting the gastroprotective prostaglandins produced by the constitutively expressed COX-1.
Caption: COX-2 Pathway and Inhibition by Triazole Derivatives.
Quantitative Data: COX-2 Inhibitory Activity of Triazole Derivatives
The following table presents the in vitro COX-1 and COX-2 inhibitory activities and the COX-2 selectivity index of a representative triazole-based inhibitor.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 15 | 0.05 | 300 | [2] |
| Compound 5d | 19.3 | 0.0179 | 1080 | [2] |
Compound 5d is a methyl 5-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate derivative.
Experimental Protocols
Protocol 3: General Synthesis of 1-Aryl-1,2,4-triazole-3-carboxylates
This protocol describes a general method for the synthesis of 1-aryl-1,2,4-triazole-3-carboxylates from nitrilimines.
-
Nitrilimine Generation: Generate the nitrilimine in situ from the corresponding hydrazonoyl halide by treatment with a base (e.g., triethylamine).
-
Cycloaddition: React the nitrilimine with an appropriate dipolarophile. For the synthesis of the triazole-3-carboxylate, a two-step amination and heterocyclization reaction can be employed.
-
Purification: Purify the resulting methyl 1-aryl-1H-1,2,4-triazole-3-carboxylate by column chromatography or recrystallization.
Protocol 4: In Vitro COX-1/COX-2 Inhibition Assay
This protocol details the procedure for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound for a defined period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Reaction Termination: Stop the reaction after a specific time (e.g., 2 minutes) by adding a quenching solution (e.g., 1 M HCl).
-
Prostaglandin Quantification: Quantify the amount of prostaglandin (e.g., PGE₂) produced using an Enzyme Immunoassay (EIA) kit.
-
Data Analysis: Calculate the IC₅₀ values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration. The selectivity index is calculated as the ratio of COX-1 IC₅₀ to COX-2 IC₅₀.
Conclusion
Methyl 1-methyl-1H-triazole-3-carboxylate is a highly valuable and versatile starting material in medicinal chemistry. Its application extends to the synthesis of potent and selective anticancer and anti-inflammatory agents. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers and scientists in the field of drug discovery and development to explore the full potential of this important heterocyclic scaffold. Further derivatization and biological evaluation of compounds based on this core structure are warranted to discover novel therapeutic agents with improved efficacy and safety profiles.
References
Methyl 1-methyl-1H-triazole-3-carboxylate: A Versatile Precursor for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction: Methyl 1-methyl-1H-triazole-3-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including the N-methylated triazole ring, offer a stable and versatile scaffold for the synthesis of a wide array of bioactive molecules. This document provides detailed application notes and experimental protocols for the utilization of this precursor in the development of novel therapeutic agents, particularly in the areas of oncology and virology. The methodologies outlined herein are based on established synthetic routes and provide a foundation for the exploration of new chemical space.
Application Notes
The chemical reactivity of Methyl 1-methyl-1H-triazole-3-carboxylate is primarily centered around the methyl ester group at the 3-position of the triazole ring. This functional group is amenable to a variety of chemical transformations, most notably amidation and hydrazinolysis, which allow for the introduction of diverse substituents and the generation of libraries of compounds for biological screening.
Anticancer Drug Discovery: The 1,2,4-triazole nucleus is a common motif in a number of approved anticancer drugs. Derivatives of Methyl 1-methyl-1H-triazole-3-carboxylate can be designed to target various cancer-related signaling pathways. For instance, modification of the carboxamide moiety can lead to compounds that inhibit key enzymes such as Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, or interfere with processes like tubulin polymerization, all of which are critical for cancer cell proliferation and survival.
Antiviral Drug Development: The triazole core is a key component of the broad-spectrum antiviral drug Ribavirin. While Ribavirin is a derivative of the unmethylated triazole, the N-methylated precursor, Methyl 1-methyl-1H-triazole-3-carboxylate, can be used to synthesize novel nucleoside and non-nucleoside analogues with potential antiviral activity against a range of RNA and DNA viruses.
Structure-Activity Relationship (SAR) Studies: The straightforward derivatization of Methyl 1-methyl-1H-triazole-3-carboxylate makes it an excellent starting material for SAR studies. By systematically modifying the substituent introduced at the 3-position, researchers can probe the molecular interactions with biological targets and optimize the potency and selectivity of lead compounds.
Data Presentation
The following tables summarize quantitative data for bioactive molecules derived from triazole carboxylate precursors. While the data presented is for derivatives of the closely related Methyl 1,2,4-triazole-3-carboxylate, it provides a strong indication of the potential bioactivities that can be achieved starting from the N-methylated analogue.
Table 1: Anticancer Activity of 1-Alkyl/Aryloxymethyl-1,2,4-triazole-3-carboxamide Derivatives [1]
| Compound ID | R Group | Cell Line | IC50 (µM) |
| 11c | n-Propyl | K562 | 35.7 ± 2.1 |
| 11d | Isopropyl | K562 | 42.3 ± 3.5 |
| 11e | n-Butyl | K562 | 28.9 ± 1.8 |
| 11f | tert-Butyl | K562 | > 100 |
| 11g | n-Decyl | K562 | 15.2 ± 1.1 |
| 11h | Benzyl | K562 | 25.6 ± 1.9 |
K562: Human chronic myelogenous leukemia cell line.
Experimental Protocols
Protocol 1: Synthesis of Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate (Precursor Synthesis)
This protocol is adapted from a patented synthetic method.
Materials:
-
1,2,4-Triazole
-
Chloromethane
-
Potassium hydroxide
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi)
-
Diisopropylamine
-
Carbon dioxide (dry ice)
-
Thionyl chloride
-
Methanol, anhydrous
Procedure:
-
N-Methylation: To a solution of 1,2,4-triazole in anhydrous THF, add potassium hydroxide followed by the slow addition of chloromethane. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Protection of the 5-position: Cool the solution of 1-methyl-1,2,4-triazole to -78 °C and add n-butyllithium to deprotonate the 5-position. Quench the reaction with a suitable protecting group source.
-
Carboxylation: To a solution of the 5-protected 1-methyl-1,2,4-triazole in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA) followed by the addition of crushed dry ice. Allow the reaction to warm to room temperature.
-
Esterification: To a solution of the resulting carboxylic acid in anhydrous methanol, slowly add thionyl chloride at 20-35 °C. Heat the reaction to 60 °C for 5 hours.
-
Deprotection and Isolation: Remove the protecting group at the 5-position to yield the final product. The crude product can be purified by recrystallization from methanol.
Protocol 2: General Procedure for the Synthesis of 1-Methyl-1H-1,2,4-triazole-3-carboxamides
This protocol is based on the amidation of the corresponding unmethylated precursor and is expected to be directly applicable.[1]
Materials:
-
Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate
-
Desired primary or secondary amine
-
Methanol
-
Ammonia in methanol (for the synthesis of the primary carboxamide)
Procedure:
-
Dissolve Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate in methanol.
-
Add an excess of the desired amine or a solution of ammonia in methanol to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)
Materials:
-
Cancer cell line of interest (e.g., K562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized triazole derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
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Dissolve the formazan crystals by adding DMSO to each well.
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Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Mandatory Visualizations
Signaling Pathways
Caption: EGFR Signaling Pathway and Downstream Effectors.
Caption: BRAF-MEK-ERK Signaling Pathway.
Caption: Dynamic Process of Tubulin Polymerization and Inhibition.
Experimental Workflow
Caption: Workflow for Bioactive Molecule Discovery.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1-methyl-1H-triazole-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of methyl 1-methyl-1H-triazole-3-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of methyl 1-methyl-1H-triazole-3-carboxylate, focusing on a common multi-step synthetic route starting from 1,2,4-triazole.
Issue 1: Low Yield in the Initial N-Methylation of 1,2,4-triazole
Question: I am getting a low yield for the first step, the synthesis of 1-methyl-1,2,4-triazole, and I suspect the formation of isomeric byproducts. How can I improve the yield and regioselectivity?
Answer:
Low yields in the N-methylation of 1,2,4-triazole are often due to the formation of a mixture of N1 and N4 isomers, as well as potential over-methylation to form quaternary salts. To improve the yield of the desired N1-methylated product, consider the following:
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Reaction Conditions: A patented method suggests the use of a strong base like potassium hydroxide with chloromethane. The molar ratio of the reactants is crucial for maximizing the yield of the desired product and minimizing byproducts.[1]
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Choice of Methylating Agent: While methyl iodide is commonly used, it can lead to the formation of isomeric byproducts.[1] Chloromethane in the presence of a strong base can offer better regioselectivity.[1]
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Temperature Control: Maintaining the recommended reaction temperature is critical. Deviations can lead to increased byproduct formation.
-
Purification: Careful purification by distillation or chromatography is necessary to separate the desired 1-methyl-1,2,4-triazole from its isomer and any unreacted starting material.
Experimental Protocol: Synthesis of 1-methyl-1,2,4-triazole [1]
-
In a reaction vessel, combine 1,2,4-triazole, potassium hydroxide, and a suitable solvent.
-
Introduce chloromethane while maintaining the reaction temperature.
-
Monitor the reaction progress using an appropriate analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC).
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Upon completion, quench the reaction and perform a work-up to isolate the crude product.
-
Purify the crude product by distillation to obtain pure 1-methyl-1,2,4-triazole.
| Parameter | Recommended Value[1] |
| Molar Ratio (1,2,4-triazole:KOH:Chloromethane) | 1 : 1.4-1.5 : 1.0-1.5 |
Troubleshooting workflow for low yield in N-methylation.
Issue 2: Low Yield in the Carboxylation Step
Question: The carboxylation of 1-methyl-1,2,4-triazole to form 1-methyl-1H-1,2,4-triazole-3-carboxylic acid is inefficient. What are the critical parameters for this reaction?
Answer:
This step involves the deprotonation of the C5 position of the triazole ring followed by quenching with carbon dioxide. Low yields can result from incomplete deprotonation, side reactions, or degradation of the intermediate.
-
Strong Base: The use of a strong, non-polar base like lithium diisopropylamide (LDA) is essential for efficient deprotonation.[1]
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
-
Low Temperature: The deprotonation and carboxylation should be carried out at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the lithiated intermediate.[1]
-
Carbon Dioxide Source: Use a reliable source of dry carbon dioxide gas or freshly crushed dry ice.
Experimental Protocol: Carboxylation of 1-methyl-1,2,4-triazole [1]
-
Protect the 5-position of 1-methyl-1,2,4-triazole, for example, by silylation.
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Dissolve the protected triazole in an anhydrous ethereal solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of LDA in an appropriate solvent.
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After stirring for a specified time, introduce a stream of dry carbon dioxide gas or add crushed dry ice.
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Allow the reaction to slowly warm to room temperature.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Perform an acidic work-up to isolate the carboxylic acid.
| Parameter | Recommended Value[1] |
| Molar Ratio (Protected Triazole:LDA:CO2) | 1 : 1.10-1.20 : 2.00-7.00 |
| Reaction Temperature | -78 °C |
Synthetic workflow for methyl 1-methyl-1H-triazole-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the synthesis of methyl 1-methyl-1H-triazole-3-carboxylate?
A1: The most common byproducts arise from the initial N-methylation step, where 1,4-dimethyl-1,2,4-triazolium iodide (a quaternary salt) and 4-methyl-4H-1,2,4-triazole can be formed alongside the desired 1-methyl-1,2,4-triazole. The formation of these isomers is a known challenge in the N-alkylation of triazoles.[1] During the carboxylation and esterification steps, incomplete reactions can lead to the presence of unreacted starting materials.
Q2: How can I purify the final product, methyl 1-methyl-1H-triazole-3-carboxylate?
A2: The final product is a solid and can be purified by recrystallization. A common solvent for recrystallization is methanol.[1] For higher purity, column chromatography on silica gel can be employed. The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Q3: What analytical techniques are recommended for monitoring the reaction progress?
A3: For monitoring the N-methylation step, Gas Chromatography (GC) is suitable for separating the volatile starting material and methylated products. For the subsequent steps involving less volatile carboxylic acids and esters, Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are more appropriate. HPLC is also the recommended method for determining the purity of the final product.[1]
Q4: Are there any safety precautions I should be aware of?
A4: Yes, several reagents used in this synthesis are hazardous.
-
Chloromethane and Methyl Iodide: These are toxic and volatile. All manipulations should be performed in a well-ventilated fume hood.
-
Potassium Hydroxide and Lithium Diisopropylamide (LDA): These are corrosive and react violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. LDA is also pyrophoric.
-
Thionyl Chloride: This is a corrosive and lachrymatory reagent. It should be handled with extreme care in a fume hood.
Q5: Can I improve the overall yield by using a different synthetic strategy?
A5: The described multi-step synthesis starting from 1,2,4-triazole is designed to avoid the issue of N-methyl isomerization that can occur when methylating methyl 1H-1,2,4-triazole-3-carboxylate directly.[1] While other routes may exist, this method provides a high degree of control over regioselectivity, ultimately leading to a higher yield of the desired product.[1]
Summary of Yields for Key Synthetic Steps
The following table summarizes the reported yields for the individual steps in the synthesis of methyl 1-methyl-1H-triazole-3-carboxylate, based on a patented method.[1]
| Step | Reaction | Reported Yield (%) |
| 1 | N-Methylation of 1,2,4-triazole | Not explicitly stated, but implied to be efficient |
| 2 | 5-Position Protection (Silylation) | 86.1 |
| 3 | Carboxylation | 75.7 |
| 4 | Esterification | 94.2 |
| 5 | Deprotection | 81.3 |
| Overall | - | Approximately 45-50% (calculated) |
References
Technical Support Center: Regioselectivity in the N-methylation of 1,2,4-Triazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the N-methylation of 1,2,4-triazoles.
Frequently Asked Questions (FAQs)
Q1: What are the possible sites of N-methylation on a 1,2,4-triazole ring?
A1: The 1,2,4-triazole ring has three nitrogen atoms that can potentially be methylated: N1, N2, and N4. The N-methylation of an unsubstituted or 3(5)-substituted 1,2,4-triazole typically yields a mixture of N1 and N4 isomers. In the case of 3,5-disubstituted 1,2,4-triazoles, methylation can occur at either the N1 or N2 position.
Q2: What are the key factors that influence the regioselectivity of N-methylation of 1,2,4-triazoles?
A2: The regioselectivity of N-methylation is influenced by a combination of factors:
-
Steric Effects: Bulky substituents on the triazole ring or the use of a sterically demanding methylating agent will favor methylation at the less hindered nitrogen atom.
-
Electronic Effects: The electronic properties of substituents on the triazole ring affect the nucleophilicity of the different nitrogen atoms. Electron-donating groups can enhance the reactivity of adjacent nitrogens, while electron-withdrawing groups can decrease it.
-
Nature of the Base: The choice of base can significantly impact the ratio of N1 to N4 isomers.
-
Solvent Polarity: The polarity of the solvent used in the reaction can influence the site of methylation.
-
Reaction Temperature: Temperature can also play a role in determining the product distribution, although its effect is often less pronounced than other factors.[1]
-
Nature of the Methylating Agent: Different methylating agents can exhibit different selectivities.
Q3: How can I determine the regiochemistry of my N-methylated 1,2,4-triazole products?
A3: The most common and reliable method for determining the regiochemistry of N-methylated 1,2,4-triazoles is Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR can provide distinct signals for the methyl group and the triazole ring protons and carbons, allowing for the differentiation of isomers. In some cases, X-ray crystallography can be used for unambiguous structure determination. Computational methods, such as Density Functional Theory (DFT), can also be employed to predict the NMR chemical shifts of the possible isomers to aid in their identification.[2][3]
Troubleshooting Guides
Problem 1: Poor Regioselectivity - Mixture of N1 and N4 Isomers
Symptoms:
-
NMR analysis of the crude product shows a mixture of two or more methylated isomers.
-
Difficulty in isolating the desired isomer by standard purification techniques.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Base/Solvent Combination | The choice of base and solvent is critical for controlling regioselectivity. For unsubstituted 1,2,4-triazole, using a combination of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as the base and THF as the solvent has been reported to consistently yield a 90:10 ratio of N1 to N4 isomers. |
| Steric Hindrance Not Exploited | If the desired isomer is the less sterically hindered one, consider using a bulkier methylating agent or a triazole substrate with a sterically demanding substituent to direct the methylation to the more accessible nitrogen. |
| Reaction Temperature Too High | In some cases, higher temperatures can lead to a decrease in selectivity.[1] Try running the reaction at a lower temperature (e.g., room temperature or 0 °C) to see if the isomer ratio improves. |
Problem 2: Low or No Product Yield
Symptoms:
-
TLC or LC-MS analysis shows little to no formation of the desired N-methylated product.
-
Recovery of a large amount of starting material.
Possible Causes and Solutions:
| Cause | Solution |
| Inactive Methylating Agent | Ensure the methylating agent (e.g., methyl iodide, dimethyl sulfate) is fresh and has not degraded. Store it under appropriate conditions (e.g., protected from light and moisture). |
| Insufficiently Strong Base | The pKa of the 1,2,4-triazole NH proton is approximately 10.26. A sufficiently strong base is required for deprotonation. If using a weaker base like triethylamine, consider switching to a stronger base such as sodium hydride (NaH), sodium methoxide (NaOMe), or potassium carbonate (K₂CO₃). |
| Presence of Water | 1,2,4-triazoles and their salts are often hygroscopic. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent quenching of the base and deactivation of the methylating agent. |
| Poor Solubility of Starting Materials | If the 1,2,4-triazole starting material is not fully dissolved, the reaction will be slow and incomplete. Choose a solvent that effectively dissolves all reactants. Common solvents include DMF, DMSO, acetonitrile, and methanol. |
Problem 3: Difficulty in Separating N1 and N4 Isomers
Symptoms:
-
Co-elution of isomers during column chromatography.
-
Broad or overlapping spots on a TLC plate.
Possible Causes and Solutions:
| Cause | Solution |
| Similar Polarity of Isomers | The N1 and N4 isomers of many 1,2,4-triazoles have very similar polarities, making their separation challenging. |
| Inadequate Chromatographic Conditions | Silica Gel Column Chromatography: This is the most common method for separating these isomers. Success often depends on the careful selection of the eluent system. A shallow gradient of a more polar solvent in a less polar solvent is often effective. For example, a gradient of ethyl acetate in hexanes is a good starting point. For more polar triazoles, a methanol in dichloromethane gradient might be necessary. HPLC: High-Performance Liquid Chromatography (HPLC) can offer better resolution. A mobile phase of iso-propyl alcohol and n-hexane has been successfully used for the separation of 1,2,4-triazole derivatives.[4] |
Data Presentation: Regioselectivity in N-methylation of 1,2,4-Triazoles
The following table summarizes the observed regioselectivity in the N-methylation of various 1,2,4-triazoles under different reaction conditions.
| 1,2,4-Triazole Substrate | Methylating Agent | Base | Solvent | N1:N4 Ratio | Other Isomers | Reference |
| 1,2,4-Triazole | 4-Nitrobenzyl halides | Various | - | 90:10 | - | Benchchem |
| 1,2,4-Triazole | Alkyl halides | DBU | THF | ~90:10 | - | ResearchGate |
| 3,5-Diphenyl-1H-1,2,4-triazole | Methyl iodide | - | - | Varies with substituent | - | [1] |
| 3-Mercapto-1,2,4-triazole | Dihaloalkanes | K₂CO₃ | Acetone | - | N2 favored | [5] |
Experimental Protocols
Protocol 1: General Procedure for N-methylation of Unsubstituted 1,2,4-Triazole
This protocol is a general method that typically favors the N1-isomer.
Materials:
-
1,2,4-Triazole
-
Methyl iodide (CH₃I)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of 1,2,4-triazole (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the N1 and N4 isomers.
Protocol 2: Microwave-Assisted N-methylation of 1,2,4-Triazole
This method can significantly reduce reaction times.
Materials:
-
1,2,4-Triazole
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Ionic Liquid (e.g., hexylpyridinium bromide) or DMF
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 1,2,4-triazole (1.0 eq), methyl iodide (1.2 eq), and potassium carbonate (1.5 eq) in the chosen solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-100 °C) for a specified time (e.g., 10-20 minutes).[6]
-
After the reaction is complete, cool the vessel to room temperature.
-
If an ionic liquid is used, extract the product with a suitable organic solvent (e.g., ethyl acetate). If DMF is used, proceed with a standard aqueous workup as described in Protocol 1.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: General reaction pathway for the N-methylation of 1,2,4-triazole.
Caption: A troubleshooting workflow for common issues in N-methylation of 1,2,4-triazoles.
References
- 1. Regioselectivity in the Thermal Rearrangement of Unsymmetrical 4-Methyl-4H-1,2,4-triazoles to 1-Methyl-1H-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
- 3. researchgate.net [researchgate.net]
- 4. The electronic states of 1,2,4-triazoles: a study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Avoiding N-methyl isomerization in "Methyl 1-methyl-1H-triazole-3-carboxylate" synthesis
Technical Support Center: Synthesis of Methyl 1-methyl-1H-triazole-3-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of "Methyl 1-methyl-1H-triazole-3-carboxylate," with a focus on avoiding N-methyl isomerization. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Issue: Formation of Multiple N-methyl Isomers
A primary challenge in the synthesis of Methyl 1-methyl-1H-triazole-3-carboxylate via direct methylation of the corresponding 1H-triazole is the formation of a mixture of regioisomers. For the 1,2,4-triazole core, methylation can occur at the N1, N2, or N4 positions. Similarly, for the 1,2,3-triazole core, multiple isomers can be formed.[1][2]
Root Causes and Solutions:
| Root Cause | Explanation | Recommended Solution |
| Ambident Nucleophilicity of the Triazole Ring | The triazole anion, formed upon deprotonation, has multiple nucleophilic nitrogen atoms, leading to a mixture of products upon reaction with an electrophile like methyl iodide.[3] | Employ a regioselective synthesis strategy, such as the use of protecting groups, to direct methylation to the desired nitrogen.[4] Alternatively, specialized catalytic methods can be used to control regioselectivity.[3] |
| Reaction Conditions | The choice of base, solvent, and methylating agent significantly influences the ratio of N-methyl isomers.[1] Factors like ion pairing effects and solvent polarity can alter the reactivity of the different nitrogen atoms.[3] | Optimize reaction conditions. For instance, using specific organocatalysts like amidinium or guanidinium receptors can promote regioselective ion pairing and invert the typical product distribution.[3] The use of DBU as a base has also been reported to favor the formation of 1-substituted-1,2,4-triazoles. |
| Substrate Reactivity | The electronic and steric properties of the substituents on the triazole ring can influence the site of methylation. | For direct alkylation, a systematic screening of different bases and solvents is recommended to determine the optimal conditions for the specific substrate. |
Frequently Asked Questions (FAQs)
Q1: What is N-methyl isomerization in the context of "Methyl 1-methyl-1H-triazole-3-carboxylate" synthesis?
N-methyl isomerization refers to the formation of different structural isomers where the methyl group is attached to different nitrogen atoms of the triazole ring. For a 1,2,4-triazole, this results in a mixture of Methyl 1-methyl-, 2-methyl-, and 4-methyl-1H-1,2,4-triazole-3-carboxylate. This occurs because the starting material, Methyl 1H-1,2,4-triazole-3-carboxylate, has multiple nitrogen atoms that can be methylated.[1]
Q2: How can I completely avoid the formation of N-methyl isomers?
To circumvent the issue of isomerization, a synthetic strategy that avoids direct methylation of the unsubstituted triazole ring is recommended. A patented method involves the following steps:
-
Methylation of 1,2,4-triazole: First, methylate the basic 1,2,4-triazole to obtain 1-methyl-1,2,4-triazole.
-
Protection of the 5-position: Introduce a protecting group (e.g., bromo or trimethylsilyl) at the 5-position.
-
Carboxylation and Esterification: Introduce the carboxylate group at the 3-position and then convert it to the methyl ester.
-
Deprotection: Remove the protecting group from the 5-position to yield the desired product, Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate, with high purity and without isomeric byproducts.[4]
Q3: I have already performed a direct methylation and have a mixture of isomers. How can I separate them?
The different N-methyl isomers can typically be separated using column chromatography on silica gel.[1][2] The choice of eluent will depend on the specific isomers, but a gradient of ethyl acetate in hexane is a common starting point for purification.[1]
Q4: What are the typical yields for the synthesis of Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate?
Yields can vary significantly depending on the synthetic route. A direct methylation approach might give a moderate yield of the desired isomer after purification, while a multi-step regioselective synthesis can provide a higher overall yield of the pure product. For example, the patent describing the protecting group strategy reports high yields for each step, resulting in a good overall yield of the target molecule.[4]
Quantitative Data Summary
The following table summarizes quantitative data from different synthetic approaches to obtain N-methylated triazole-3-carboxylates.
| Method | Starting Material | Key Reagents | Product(s) | Yield | Regioisomeric Ratio (if applicable) | Reference |
| Direct Methylation | Methyl 1H-1,2,4-triazole-3-carboxylate | Sodium Methoxide, Methyl Iodide | Mixture of N1, N2, and N4-methyl isomers | Not specified for individual isomers | Mixture of isomers | [1] |
| Protecting Group Strategy | 1,2,4-Triazole | 1. Chloromethane, KOH; 2. LDA, Trimethylchlorosilane; 3. LDA, CO2; 4. Thionyl chloride, Methanol; 5. TBAF | Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate | High (multi-step synthesis with good yields at each step) | Single isomer | [4] |
| Organocatalysis | 1,2,4-Triazole anion | Amidinium/Guanidinium receptors, Alkylating agent | 4-alkyl-1,2,4-triazoles and 1-alkyl-1,2,4-triazoles | Not specified | Up to 94:6 for 4-alkyl isomer | [3] |
| Direct Methylation of 1,2,3-isomer | Methyl 1H-1,2,3-triazole-4-carboxylate | K2CO3, Methyl iodide | Mixture of three N-methyl isomers | Not specified | Mixture of isomers | [2] |
Experimental Protocols
Protocol 1: Direct N-Methylation of Methyl 1H-1,2,4-triazole-3-carboxylate [1]
This protocol describes a general method for direct methylation, which typically results in a mixture of isomers requiring purification.
Materials:
-
Methyl 1H-1,2,4-triazole-3-carboxylate
-
Anhydrous Methanol
-
Sodium Methoxide (25% solution in methanol)
-
Methyl Iodide
-
Dichloromethane
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve Methyl 1H-1,2,4-triazole-3-carboxylate (10 mmol) in anhydrous methanol (40 mL) in a dry round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add sodium methoxide (1.05 eq) dropwise over 10 minutes.
-
Add methyl iodide (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Once complete, remove the methanol under reduced pressure.
-
Add dichloromethane (50 mL) and saturated sodium bicarbonate solution (30 mL) to the residue.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to separate the isomers.
Protocol 2: Regioselective Synthesis via Protecting Group Strategy (Conceptual Outline) [4]
This protocol outlines the key steps of a method designed to avoid isomerization. For detailed molar ratios and reaction conditions, refer to the cited patent.
Procedure:
-
Synthesis of 1-methyl-1,2,4-triazole: React 1,2,4-triazole with a methylating agent (e.g., chloromethane) in the presence of a strong base (e.g., potassium hydroxide).
-
Protection of the 5-position: Treat 1-methyl-1,2,4-triazole with a suitable reagent to introduce a protecting group at the 5-position. Examples include using n-butyllithium and dibromomethane for bromination, or LDA and trimethylchlorosilane for silylation.
-
Carboxylation at the 3-position: Use a strong base like LDA to deprotonate the 3-position, followed by reaction with carbon dioxide to introduce a carboxylic acid group.
-
Esterification: Convert the carboxylic acid to its methyl ester using standard methods, such as reaction with thionyl chloride and methanol.
-
Deprotection: Remove the protecting group from the 5-position. For a trimethylsilyl group, a fluoride source like TBAF can be used. For a bromo group, reduction with zinc powder in acetic acid can be employed.
Visualizations
Caption: Comparison of direct vs. regioselective synthesis pathways.
Caption: Troubleshooting workflow for N-methyl isomerization.
References
Purification of "Methyl 1-methyl-1H-triazole-3-carboxylate" by column chromatography
This guide provides troubleshooting advice and frequently asked questions for the purification of "Methyl 1-methyl-1H-triazole-3-carboxylate" by column chromatography, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of Methyl 1-methyl-1H-triazole-3-carboxylate? A1: Silica gel is the most common and recommended stationary phase for the purification of triazole derivatives like Methyl 1-methyl-1H-triazole-3-carboxylate.[1] Its polarity is well-suited for separating moderately polar compounds from less polar or more polar impurities. If the compound proves to be unstable on silica, alternative stationary phases like alumina could be considered.[2]
Q2: How do I select an appropriate mobile phase (eluent)? A2: The selection of a mobile phase should be guided by Thin Layer Chromatography (TLC) analysis. Start with a non-polar solvent and gradually increase the proportion of a polar solvent. For this compound, a good starting point is a mixture of ethyl acetate and hexanes. If the compound shows low mobility (low Rf), you can switch to a more polar solvent system, such as dichloromethane and methanol.[1] The ideal solvent system should provide a target Rf value for the desired compound in the range of 0.3-0.4 to ensure good separation on the column.[2]
Q3: What are the potential impurities I might encounter? A3: Potential impurities depend on the synthetic route. Common impurities could include unreacted starting materials such as 1,2,4-triazole, reagents from the N-methylation step, or isomeric byproducts.[3] Over-alkylation could lead to the formation of triazolium salts, which are significantly more polar.
Q4: My compound is a solid. How should I load it onto the column? A4: You have two primary methods for loading a solid sample:
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Wet Loading: Dissolve the sample in the minimum amount of the mobile phase or a slightly more polar solvent.[4] Pipette this solution directly and evenly onto the top of the silica bed. This is the preferred method if the compound is readily soluble in the initial eluent.
-
Dry Loading: If your compound has poor solubility in the mobile phase, dissolve it in a suitable volatile solvent (e.g., dichloromethane or acetone), add a small amount of silica gel to the solution, and evaporate the solvent to obtain a free-flowing powder.[4] This dry powder is then carefully added to the top of the packed column. This technique often improves separation by ensuring the compound starts as a very narrow band.
Troubleshooting Guide
Problem: My compound is not eluting from the column.
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Possible Cause: The mobile phase is not polar enough to move the compound through the silica gel. The triazole and ester functionalities make the compound moderately polar.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a 50:50 ethyl acetate/hexane mixture, you can slowly increase the proportion of ethyl acetate. If that is insufficient, a gradient elution with a stronger solvent like methanol in dichloromethane or ethyl acetate may be necessary.[1][2]
Problem: The separation between my product and an impurity is poor.
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Possible Cause 1: The chosen mobile phase does not provide adequate resolution between the two compounds.[1]
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Solution 1: Systematically vary the solvent composition to optimize selectivity. Try different solvent combinations (e.g., acetone/hexanes, or adding a small percentage of a third solvent like triethylamine if basic impurities are suspected).
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Possible Cause 2: The column was overloaded with the crude sample.
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Solution 2: Reduce the amount of sample loaded onto the column relative to the amount of silica gel. A general rule of thumb is a 1:30 to 1:100 ratio of sample to silica gel by weight.
Problem: The compound is streaking or "tailing" down the column.
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Possible Cause 1: The compound is too polar for the chosen mobile phase, leading to strong interactions with the silica gel.[1]
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Solution 1: Increase the polarity of the eluent. Adding a small amount of a highly polar solvent like methanol can often resolve tailing issues.[1]
-
Possible Cause 2: The crude sample was not fully dissolved when loaded, or it is not very soluble in the mobile phase.
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Solution 2: Ensure the compound is completely dissolved before loading. If solubility is an issue, consider using the dry loading technique described in the FAQs.[4]
-
Possible Cause 3: The compound may be interacting with acidic sites on the silica gel. The nitrogen atoms in the triazole ring can be basic.
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Solution 3: Add a small amount (0.1-1%) of a modifier like triethylamine (TEA) or ammonia to the mobile phase to neutralize the acidic sites and improve peak shape.
Problem: I ran the column, but I can't find my product in any of the fractions.
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Possible Cause 1: The compound is unstable on silica gel and decomposed on the column.[2]
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Solution 1: Test for stability by dissolving a small amount of the crude product, spotting it on a TLC plate, and letting it sit for an hour before eluting. If a new spot appears or the original spot diminishes, decomposition is likely. Consider using a less acidic stationary phase like deactivated silica or alumina.[2]
-
Possible Cause 2: The fractions collected are too dilute to be detected by TLC.[2]
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Solution 2: Concentrate a few fractions where you expected the compound to elute and re-spot them on a TLC plate.[5]
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Possible Cause 3: The compound is either very non-polar and eluted in the solvent front, or it is very polar and remains at the top of the column.
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Solution 3: Check the very first fractions collected. Also, after the initial elution, flush the column with a very polar solvent (e.g., 10-20% methanol in ethyl acetate) and check this "flush" fraction for your compound.
Experimental Protocol: Column Chromatography
This protocol provides a general methodology for the purification of Methyl 1-methyl-1H-triazole-3-carboxylate.
-
TLC Analysis:
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Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Elute the plate with various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol) to find a system that gives the target compound an Rf of ~0.3.
-
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined from TLC.[1]
-
Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.
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Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[4]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal volume of the mobile phase and carefully apply it to the sand layer.
-
Dry Loading: Adsorb the crude product onto a small amount of silica gel, and carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (flash chromatography) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or vials.
-
If a gradient elution is needed, gradually increase the percentage of the more polar solvent in the mobile phase.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.[1]
-
Spot multiple fractions on the same TLC plate for direct comparison.
-
-
Isolation:
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Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified Methyl 1-methyl-1H-triazole-3-carboxylate.[1]
-
Quantitative Data Summary
| Parameter | Recommended System / Value | Rationale / Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for moderately polar organic molecules.[1] |
| Mobile Phase (Eluent) | Gradient: Hexane/Ethyl Acetate to 100% Ethyl Acetate, then 0-10% Methanol in Ethyl Acetate | Start with a less polar mixture to elute non-polar impurities, then increase polarity to elute the target compound. The exact gradient should be optimized based on TLC. |
| TLC Rf Target | 0.3 - 0.4 | Provides optimal separation and a reasonable elution time during column chromatography.[2] |
| Sample Load | 1-3% of silica gel weight | Prevents column overloading, which leads to poor separation. For difficult separations, use a lower ratio. |
| Detection Method | UV lamp (254 nm) or Potassium Permanganate stain | The triazole ring should be UV active. A potassium permanganate stain can visualize compounds that are not UV active. |
Process Visualizations
Caption: Experimental workflow for the purification of Methyl 1-methyl-1H-triazole-3-carboxylate.
Caption: Troubleshooting guide for common issues in column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate - Google Patents [patents.google.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. reddit.com [reddit.com]
Technical Support Center: Recrystallization of Methyl 1-methyl-1H-triazole-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful recrystallization of Methyl 1-methyl-1H-triazole-3-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of Methyl 1-methyl-1H-triazole-3-carboxylate and similar triazole derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Yield | - Excessive solvent usage: The most common reason for low recovery is using too much solvent to dissolve the crude product, leaving a significant portion of the compound in the mother liquor.[1][2][3] - Inappropriate solvent choice: The compound may be too soluble in the chosen solvent, even at low temperatures.[1][2] - Premature crystallization: The product crystallizes on the filter paper or in the funnel during hot filtration.[1][2] - Incomplete cooling: The solution has not been cooled sufficiently to maximize crystal formation.[2] | - Minimize solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1][3] - Concentrate the filtrate: Evaporate some of the solvent from the mother liquor and cool again to obtain a second crop of crystals.[1] - Solvent selection: Choose a solvent in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Consider a mixed solvent system.[1][2] - Pre-heat glassware: Ensure the funnel and receiving flask are pre-heated before hot filtration to prevent the product from crashing out prematurely.[1] - Sufficient cooling: Cool the solution in an ice bath or refrigerator after it has slowly cooled to room temperature.[2] |
| Product "Oils Out" Instead of Crystallizing | - Low melting point of the compound relative to the solvent's boiling point. [4] - High level of impurities. [4] | - Re-heat and add more solvent: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2][4] - Change solvent: Select a lower-boiling point solvent or a different solvent system. - Purify further: If impurities are the issue, consider a preliminary purification step like column chromatography.[1] |
| No Crystals Form Upon Cooling | - Supersaturated solution: The solution contains more dissolved compound than its normal saturation point without forming crystals.[4] - Solution is too dilute. | - Induce crystallization: Scratch the inside of the flask with a glass rod just below the surface of the liquid.[3][4] - Add a seed crystal: Introduce a tiny crystal of the pure compound to the solution to initiate crystal growth.[3][4] - Reduce solvent volume: If the solution is too dilute, carefully evaporate some of the solvent and attempt to cool again.[4] - Introduce an anti-solvent: Add a solvent in which your compound is insoluble dropwise until the solution becomes slightly cloudy, then heat gently until clear and cool slowly.[2] |
| Recrystallized Product is Still Impure | - Rapid cooling: Fast crystal formation can trap impurities within the crystal lattice.[1] - Similar solubility of impurities: The impurities may have solubility characteristics very similar to the desired compound in the chosen solvent.[1] | - Slow cooling: Allow the solution to cool to room temperature slowly before placing it in a cold bath. - Re-recrystallize: A second recrystallization may be necessary to achieve the desired purity. - Alternative purification: If impurities persist, another purification method such as column chromatography may be required.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing Methyl 1-methyl-1H-triazole-3-carboxylate?
The ideal solvent for recrystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on available data for the closely related "Methyl 1H-1,2,4-triazole-3-carboxylate," methanol shows a significant change in solubility with temperature, making it a good starting point.[5] Other potential solvents or solvent systems to consider include ethanol/water and ethyl acetate/hexane.[2] A patent for the synthesis of "1-methyl-1H-1, 2, 4-triazole-3-methyl formate" also specifies the use of methanol for recrystallization.[6]
Q2: How can I improve the yield of my recrystallization?
To improve your yield, focus on the following:
-
Use the absolute minimum amount of hot solvent required to dissolve your crude product.[1][2]
-
Allow the solution to cool slowly to room temperature before further cooling in an ice bath to ensure the formation of pure crystals.
-
After filtering the initial crystals, you can concentrate the mother liquor (the remaining solution) by evaporating some of the solvent and cooling it again to obtain a second crop of crystals.[1]
-
Ensure all glassware used for transfers is rinsed with a small amount of the cold recrystallization solvent to recover any residual product.[2]
Q3: My compound has formed an oil. What should I do?
"Oiling out" can occur if the compound's melting point is low relative to the solvent's boiling point or if there are significant impurities.[4] To resolve this, try reheating the solution, adding a small amount of extra solvent, and allowing it to cool more slowly.[2][4] If this doesn't work, you may need to try a different solvent or purify the crude material by another method, such as column chromatography, before attempting recrystallization again.[1]
Q4: Why are my crystals forming too quickly, and is this a problem?
Rapid crystallization is generally undesirable because it can trap impurities within the crystal lattice, reducing the effectiveness of the purification.[7] This can happen if the solution is too concentrated or cools too quickly. To slow down crystal formation, you can add a little more solvent than the minimum required or ensure the solution cools down gradually.[7]
Quantitative Data
The following table summarizes the solubility of the closely related compound, Methyl 1H-1,2,4-triazole-3-carboxylate, in various organic solvents at different temperatures. This data is crucial for selecting an appropriate recrystallization solvent.
Solubility of Methyl 1H-1,2,4-triazole-3-carboxylate (Mole Fraction, x) [5]
| Temperature (K) | Methanol | Ethanol | 1-Propanol | 2-Propanol | 1-Butanol |
| 278.15 | 0.0158 | 0.0048 | 0.0033 | 0.0028 | 0.0024 |
| 283.15 | 0.0185 | 0.0057 | 0.0039 | 0.0034 | 0.0029 |
| 288.15 | 0.0216 | 0.0068 | 0.0047 | 0.0041 | 0.0035 |
| 293.15 | 0.0252 | 0.0081 | 0.0056 | 0.0049 | 0.0042 |
| 298.15 | 0.0294 | 0.0096 | 0.0067 | 0.0059 | 0.0051 |
| 303.15 | 0.0343 | 0.0114 | 0.0080 | 0.0071 | 0.0061 |
| 308.15 | 0.0399 | 0.0135 | 0.0095 | 0.0085 | 0.0073 |
| 313.15 | 0.0464 | 0.0159 | 0.0113 | 0.0101 | 0.0087 |
| 318.15 | 0.0539 | 0.0187 | 0.0134 | 0.0120 | 0.0104 |
Experimental Protocols
General Protocol for Recrystallization of Methyl 1-methyl-1H-triazole-3-carboxylate
This protocol is a general guideline based on standard recrystallization techniques and solubility data for related compounds. Optimization may be required.
-
Solvent Selection: Based on the solubility data, methanol is a promising solvent.[5] Start by placing a small amount of the crude product in a test tube and add a few drops of methanol. Observe if it dissolves readily at room temperature. If it does, methanol may be too good of a solvent. If it is sparingly soluble, gently heat the test tube to see if the compound dissolves. If it dissolves upon heating and reappears upon cooling, it is a good solvent candidate.
-
Dissolution: Place the crude Methyl 1-methyl-1H-triazole-3-carboxylate in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., methanol). Heat the mixture gently (e.g., on a hot plate) while stirring until the solvent boils. Continue adding small portions of the hot solvent until the compound just dissolves completely.[1]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Pre-heat a funnel and a clean receiving flask.[1] Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the insoluble impurities.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. Once the flask is at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[2]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3]
-
Drying: Dry the purified crystals, for example, in a desiccator under vacuum, to remove any residual solvent.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Methyl 1-methyl-1H-triazole-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential side products and other issues encountered during the synthesis of Methyl 1-methyl-1H-triazole-3-carboxylate.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Presence of an isomeric byproduct | Formation of a regioisomer (e.g., Methyl 4-methyl-2H-1,2,3-triazole-5-carboxylate or Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate) is a common issue in triazole synthesis. The specific isomer formed depends on the synthetic route. For instance, in a [3+2] cycloaddition, both 1,4 and 1,5-disubstituted products can form.[1][2] N-methylation of a pre-existing triazole ring can also lead to different N-methyl isomers. | To control regioselectivity in cycloaddition reactions, the choice of catalyst is crucial. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields the 1,4-disubstituted isomer, while ruthenium catalysts often favor the 1,5-isomer.[2][3] For N-alkylation reactions, the choice of base and solvent can influence the site of methylation. Protecting groups may be necessary to ensure methylation at the desired nitrogen atom. |
| Formation of a di-alkyne byproduct | If a copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed, oxidative homocoupling of the terminal alkyne starting material can occur, especially in the presence of oxygen.[1][4] | To minimize this side reaction, it is important to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The addition of a mild reducing agent, such as sodium ascorbate, can also help to prevent the oxidation of the copper(I) catalyst and subsequent alkyne coupling.[1] |
| Incomplete reaction or low yield | Several factors can contribute to low yields, including impure starting materials, incorrect reaction temperature, or insufficient reaction time. The stability of the reagents, particularly the azide, is also a critical factor. | Ensure all starting materials are pure and dry. Optimize reaction conditions such as temperature, concentration, and reaction time. For CuAAC reactions, the use of a ligand like TBTA (tris(benzyltriazolylmethyl)amine) can stabilize the copper(I) catalyst and improve reaction efficiency.[5] |
| Difficulty in product purification | The desired product and side products may have similar polarities, making separation by column chromatography challenging. | If column chromatography is ineffective, consider alternative purification techniques such as recrystallization or preparative HPLC. Derivatization of the product mixture to alter the polarity of the components can sometimes facilitate separation. |
Frequently Asked Questions (FAQs)
Q1: I am seeing two spots on my TLC plate with very similar Rf values. Could this be an isomeric byproduct?
A1: Yes, it is highly likely that you have formed a regioisomer of your target compound. In the synthesis of 1,2,3-triazoles, the formation of both 1,4- and 1,5-disubstituted isomers is a common outcome, especially in thermal cycloadditions.[1] If your synthesis involves the N-methylation of Methyl 1H-1,2,3-triazole-4-carboxylate, you could be seeing a mixture of N1 and N2 methylated products. Careful analysis of your NMR and mass spectrometry data is required to confirm the identity of the byproduct.
Q2: What are the characteristic NMR signals that can help me distinguish between the different regioisomers of methyl-1,2,3-triazole-carboxylate?
A2: The chemical shift of the triazole proton can be a key indicator. In general, the C5-H proton in a 1,4-disubstituted 1,2,3-triazole is more deshielded (appears at a higher ppm) compared to the C4-H proton in a 1,5-disubstituted isomer. Furthermore, the N-methyl group's chemical shift will differ depending on which nitrogen atom it is attached to. For unambiguous identification, 2D NMR techniques such as HMBC and NOESY can be very helpful in establishing the connectivity and spatial relationships between the methyl group and the triazole ring protons.
Q3: My reaction mixture turned blue/green during a CuAAC synthesis. What does this indicate?
A3: A blue or green color in a CuAAC reaction typically indicates the oxidation of the active copper(I) catalyst to copper(II). This can happen in the presence of oxygen and will halt the desired catalytic cycle. The formation of Cu(II) can also promote the unwanted oxidative homocoupling of your alkyne starting material.[4] To prevent this, ensure your reaction is run under an inert atmosphere and consider adding a reducing agent like sodium ascorbate to regenerate the Cu(I) species.[1]
Q4: Can I use a different catalyst to improve the regioselectivity of my cycloaddition reaction?
A4: Absolutely. The choice of catalyst is a primary method for controlling regioselectivity in azide-alkyne cycloadditions. While copper(I) catalysts almost exclusively yield the 1,4-regioisomer, ruthenium-based catalysts are known to favor the formation of the 1,5-regioisomer.[2][3] For other substitution patterns or more complex substrates, other metal catalysts or even metal-free conditions might be more suitable.[2][6][7]
Q5: Are there any known side reactions if I use sulfonyl azides in my synthesis?
A5: Yes, sulfonyl azides can participate in unique side reactions under copper catalysis. The initially formed cuprated triazole intermediate can be unstable due to the strong electron-withdrawing nature of the sulfonyl group. This can lead to ring-chain isomerization to form a cuprated diazoimine, which can then lose dinitrogen to furnish an N-sulfonyl ketenimine as a byproduct.[1]
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline and may require optimization for your specific substrates.
-
To a solution of the terminal alkyne (1.0 eq) and the azide (1.0-1.2 eq) in a suitable solvent (e.g., a mixture of t-butanol and water, or DMF), add sodium ascorbate (0.1-0.2 eq).
-
Add a copper(II) sulfate pentahydrate solution (0.01-0.05 eq). Alternatively, a Cu(I) source such as CuI or [Cu(CH3CN)4]PF6 can be used directly.
-
If desired, a ligand such as TBTA (0.01-0.05 eq) can be added to stabilize the catalyst.
-
Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathways for triazole formation.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. glenresearch.com [glenresearch.com]
- 6. Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Triazole Methylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the methylation of triazoles.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the N-methylation of 1,2,4-triazoles, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My reaction has a very low yield or shows no formation of the desired N-methylated triazole. What are the possible reasons, and how can I resolve this?
A1: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.[1]
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Reagent Quality: The purity and activity of your starting materials, reagents, and catalysts are critical.[1] Methylating agents can degrade over time.
-
Troubleshooting:
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Use freshly opened or purified reagents.
-
Verify the concentration of solutions, particularly for organometallic reagents.
-
Ensure catalysts are stored under appropriate conditions and are not expired.[1]
-
-
-
Base Strength: The chosen base may be too weak to effectively deprotonate the 1,2,4-triazole. For instance, triethylamine can be ineffective, leading to a complex mixture. Stronger bases like sodium methoxide (NaOMe), potassium carbonate (K₂CO₃), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are often more successful.[2]
-
Troubleshooting:
-
Consider switching to a stronger base. The choice of base can be critical and is often dependent on the solvent and the triazole substrate.
-
-
-
Solvent Purity and Type: The presence of impurities, especially water, in solvents can be detrimental, particularly for moisture-sensitive reactions.[1][2] The solubility of the triazole salt in the reaction solvent is also crucial for the reaction to proceed efficiently.
-
Troubleshooting:
-
Use anhydrous solvents for moisture-sensitive reactions.
-
Consider distilling solvents to remove impurities.
-
Choose a solvent where the deprotonated triazole is soluble.
-
-
-
Reaction Conditions: Incorrect temperature, pressure, or reaction time can significantly impact the yield.[3][4]
-
Troubleshooting:
-
Ensure accurate temperature control.
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]
-
For heterogeneous reactions, ensure vigorous stirring to facilitate proper mixing.
-
-
Q2: I observe multiple products in my reaction mixture, indicating a lack of regioselectivity. How can I control the position of methylation (N1 vs. N4)?
A2: The alkylation of 1,2,4-triazoles can occur at the N1 and N4 positions, leading to a mixture of isomers.[5][6] The regioselectivity is influenced by several factors:
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Steric Hindrance: Bulky substituents on the triazole ring or a bulky alkylating agent generally favor alkylation at the less sterically hindered nitrogen atom.[2]
-
Electronic Effects: The electronic properties of substituents on the triazole ring can influence the nucleophilicity of the different nitrogen atoms.[2]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the isomer ratio.[2][5] For instance, the use of DBU as a base in THF often leads to a consistent N1:N4 isomer ratio of approximately 90:10.[2][6]
-
Troubleshooting:
-
Carefully select the base and solvent combination to favor the desired isomer (see Data Presentation section).
-
Varying the reaction temperature might influence the isomer ratio.[2]
-
-
Q3: I am struggling to separate the N1 and N4 methylated isomers. What purification strategies can I employ?
A3: The separation of N-alkylated 1,2,4-triazole isomers can be challenging due to their similar polarities.[2]
-
Chromatography:
-
Distillation: The N1 and N4 isomers can have different boiling points, allowing for separation by fractional distillation, especially for simple alkylated triazoles.[8]
-
Crystallization: If one isomer is crystalline, recrystallization can be an effective purification method.
-
Purification of Water-Soluble Triazoles: For water-soluble triazoles, a continuous extraction with an organic solvent like chloroform can be employed, followed by distillation.[8] Another approach involves forming a substantially anhydrous slurry of an alkali metal salt of the triazole in an alcohol, followed by filtration.[9]
Data Presentation
Table 1: Effect of Base and Solvent on Regioselectivity of 1,2,4-Triazole Alkylation
| 1,2,4-Triazole Substrate | Alkylating Agent | Base | Solvent | N1:N4 Ratio |
| 1,2,4-Triazole | 4-Nitrobenzyl halides | Various | - | 90:10 |
| 1,2,4-Triazole | Alkyl halides | DBU | THF | ~90:10 |
| 3-Benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazole | Dibromomethane | K₂CO₃ | Acetone | N1-CH₂-N2 isomer is major |
Data adapted from various studies. The specific ratio can vary depending on the exact substrates and reaction conditions.[2]
Table 2: Comparison of Methylating Agents
| Methylating Agent | Typical Base | Typical Solvent | Key Features |
| Methyl Iodide (MeI) | NaOMe, K₂CO₃, DBU | Methanol, THF, DMF | Highly reactive, commonly used. |
| Dimethyl Sulfate (DMS) | NaHCO₃, K₂CO₃ | Acetone, DMF | Highly reactive and efficient, but also toxic. |
| Dimethyl Carbonate (DMC) | DBU, TMEDA | - | Considered a "green" and less hazardous methylating agent. |
Experimental Protocols
Protocol 1: General Procedure for N-Methylation of 1,2,4-Triazole using Methyl Iodide and Sodium Methoxide [7][8]
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 1,2,4-triazole (1.0 eq).
-
Dissolution: Add anhydrous methanol and stir until the starting material is completely dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Deprotonation: Slowly add sodium methoxide (1.05 eq, e.g., as a 25% solution in methanol) to the cooled solution dropwise.
-
Methylation: While maintaining the temperature at 0 °C, add methyl iodide (1.1 eq) to the reaction mixture dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Concentrate the mixture under reduced pressure to remove methanol.
-
To the residue, add dichloromethane and a saturated sodium bicarbonate solution and transfer to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the N-methylated isomers.
Protocol 2: N-Methylation of a Heterocycle with Dimethyl Sulfate [10]
Caution: Dimethyl sulfate is toxic and carcinogenic. Handle with appropriate safety precautions in a fume hood.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a heating mantle, nitrogen inlet, dropping funnel, magnetic stirrer, and a drying tube, charge the triazole substrate (1.0 eq), sodium bicarbonate (2.0 eq), and acetone.
-
Addition of Methylating Agent: Add dimethyl sulfate (2.0 eq) to the mixture.
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction by TLC.
-
Work-up:
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate by rotary evaporation.
-
Dissolve the residue in a suitable solvent like ethyl acetate.
-
-
Purification: The product can be purified by recrystallization. For example, by adding a non-polar solvent like hexane to the ethyl acetate solution to induce crystallization.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. server.ccl.net [server.ccl.net]
Troubleshooting guide for the synthesis of "Methyl 1-methyl-1H-triazole-3-carboxylate"
This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of Methyl 1-methyl-1H-triazole-3-carboxylate. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of Methyl 1-methyl-1H-triazole-3-carboxylate?
A1: Common starting materials include 1-methyl-1H-1,2,4-triazole or Methyl 1H-1,2,4-triazole-3-carboxylate. The choice of starting material will dictate the overall synthetic strategy.
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges include controlling the regioselectivity of N-methylation to avoid the formation of isomeric byproducts, achieving high yields, and purification of the final product from unreacted starting materials and side products.[1]
Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A3: Thin Layer Chromatography (TLC) is suitable for monitoring the reaction progress. For characterization of the final product, High-Performance Liquid Chromatography (HPLC) for purity assessment, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS) for structural confirmation are recommended.
Q4: What are the typical safety precautions to be taken during this synthesis?
A4: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. The reactions may involve flammable solvents and hazardous reagents. All procedures should be performed in a well-ventilated fume hood. For specific reagents, consult their Material Safety Data Sheets (MSDS). For instance, Methyl 1-methyl-1H-[1][2][3]triazole-3-carboxylate is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction | - Ensure starting materials are pure and dry. - Verify the reaction temperature and time are as per the protocol. - Check the quality and stoichiometry of reagents, especially the methylating agent and base. |
| Degradation of starting material or product | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture. - Avoid excessive heating or prolonged reaction times. | |
| Formation of Isomeric Byproducts (e.g., Methyl 2-methyl-2H-1,2,4-triazole-3-carboxylate) | Lack of regioselectivity in N-methylation | - The choice of methylating agent and reaction conditions can influence regioselectivity. Methyl iodide or dimethyl sulfate are common methylating agents. - A multi-step synthesis involving a protecting group on the triazole ring can provide better control over the position of methylation.[1] |
| Isomerization during reaction or workup | - Maintain the recommended pH and temperature during the workup procedure. | |
| Presence of Unreacted Starting Material | Insufficient amount of reagent | - Use a slight excess of the limiting reagent as specified in the protocol. |
| Inefficient reaction conditions | - Optimize reaction parameters such as temperature, solvent, and reaction time. | |
| Difficulty in Product Purification | Co-elution of product and impurities during chromatography | - Experiment with different solvent systems for column chromatography. A gradient elution might be necessary. - Consider using a different stationary phase for chromatography. |
| Product is an oil or does not crystallize | - Attempt to form a salt of the product to induce crystallization. - Use a different solvent or a mixture of solvents for recrystallization. Cooling the solution slowly can promote crystal growth. |
Experimental Protocols
Method 1: N-methylation of Methyl 1H-1,2,4-triazole-3-carboxylate
This protocol is a general guideline and may require optimization.
Materials:
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Methyl 1H-1,2,4-triazole-3-carboxylate
-
Methyl iodide (or dimethyl sulfate)
-
Potassium carbonate (or another suitable base)
-
Anhydrous acetone (or another suitable solvent)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 1H-1,2,4-triazole-3-carboxylate (1 equivalent) in anhydrous acetone.
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Add potassium carbonate (1.2 equivalents) to the solution.
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Slowly add methyl iodide (1.1 equivalents) to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of ethyl acetate and hexane).
-
Combine the fractions containing the desired product and evaporate the solvent to yield pure Methyl 1-methyl-1H-triazole-3-carboxylate.
Data Presentation
The following table summarizes representative yields for different synthetic steps that can be involved in the preparation of similar triazole compounds. Note that yields are highly dependent on the specific reaction conditions and scale.
| Reaction Step | Starting Material | Product | Yield (%) | Reference |
| N-methylation | 1,2,4-triazole | 1-methyl-1,2,4-triazole | >90 | [5] |
| Esterification | 5-bromo-1-methyl-1H-[1][2][3]triazole-3-carboxylic acid | Methyl 5-bromo-1-methyl-1H-[1][2][3]triazole-3-carboxylate | 92.3 | [1] |
| Debromination | Methyl 5-bromo-1-methyl-1H-[1][2][3]triazole-3-carboxylate | Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate | 85.1 | [1] |
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart illustrating the troubleshooting process for synthesis issues.
General Synthetic Pathway
Caption: A diagram showing the general N-methylation synthesis pathway.
References
- 1. CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. CN103145632B - Preparation method of 1H-1,2,4-triazole-3-methyl formate - Google Patents [patents.google.com]
- 4. Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate | C5H7N3O2 | CID 19778899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of Methyl 1-methyl-1H-triazole-3-carboxylate
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the large-scale synthesis of Methyl 1-methyl-1H-triazole-3-carboxylate. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis process.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| TS-001 | Low yield of the final product. | - Incomplete reaction in one or more steps.- Suboptimal reaction conditions (temperature, time).- Loss of product during workup and purification. | - Monitor reaction progress using techniques like TLC or HPLC to ensure completion.- Optimize reaction parameters such as temperature, catalyst loading, and reaction time.- Carefully perform extraction and recrystallization steps to minimize product loss. |
| TS-002 | Presence of N-methyl isomerization byproducts. | N-alkylation of 1H-1,2,4-triazole-3-carboxylate can lead to a mixture of N1 and N2 methylated isomers.[1] | - Employ a regioselective synthesis strategy. One effective method involves the protection of the 5-position of the triazole ring before N-methylation, followed by deprotection.[1]- An alternative is to start with 1-methyl-1,2,4-triazole and then introduce the carboxylate group at the 3-position.[1] |
| TS-003 | Formation of quaternary triazolium salts. | Excessive methylation of the triazole ring. | - Use a controlled molar ratio of the methylating agent (e.g., chloromethane or methyl iodide).[1]- Monitor the reaction closely to avoid over-methylation. |
| TS-004 | Difficulties in product purification. | - Presence of closely related impurities or unreacted starting materials.- The product is water-soluble, making extraction challenging.[2] | - Recrystallization from a suitable solvent such as methanol is an effective purification method.[1]- For water-soluble products, continuous extraction with a suitable organic solvent (e.g., chloroform) can be employed.[2] |
| TS-005 | Safety concerns with hazardous reagents. | Traditional synthesis routes may involve hazardous reagents like diazomethane or explosive diazonium intermediates.[3][4][5] | - Opt for safer, non-diazotization routes. For instance, a method starting from thiosemicarbazide and oxalic acid avoids the explosive diazotization step.[4]- Replace highly toxic and volatile reagents like iodomethane with safer alternatives such as chloromethane.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the large-scale synthesis of Methyl 1-methyl-1H-triazole-3-carboxylate?
A common and cost-effective starting material is 1,2,4-triazole.[1] The synthesis then proceeds through N-methylation, protection, carboxylation, esterification, and deprotection steps.
Q2: How can I avoid the formation of isomeric byproducts during N-methylation?
The formation of N-methyl isomers is a significant challenge.[1] A robust method to ensure regioselectivity is to protect the 5-position of 1-methyl-1,2,4-triazole (e.g., with a silyl or bromo group) before introducing the carboxylate group at the 3-position.[1] This directs the subsequent reactions to the desired positions and prevents isomerization.
Q3: What are the typical reaction conditions for the esterification step?
The esterification of the carboxylic acid intermediate is typically carried out using methanol in the presence of a catalyst like thionyl chloride. The reaction is often performed at an elevated temperature, for example, 60°C, for several hours.[1]
Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
High-Performance Liquid Chromatography (HPLC) is a crucial technique for monitoring the progress of the reaction and determining the purity of the final product.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is essential for structural confirmation of the intermediates and the final product.[6]
Q5: Are there any green chemistry approaches for this synthesis?
Yes, efforts have been made to develop more environmentally friendly methods. This includes using water as a solvent and avoiding hazardous reagents like those used in diazotization reactions.[4] Exploring alternative energy sources like microwave irradiation has also been considered, although it may not always offer advantages in yield or purification over conventional heating.[2][7]
Experimental Protocols & Data
Synthesis via 5-Position Protection Strategy
This protocol is based on a method designed to avoid N-methyl isomerization.[1]
Step 1: Synthesis of 1-methyl-1,2,4-triazole 1,2,4-triazole is reacted with a methylating agent like chloromethane in the presence of a strong base such as potassium hydroxide.
Step 2: Protection of the 5-position The 5-position of 1-methyl-1,2,4-triazole is protected, for example, by reaction with n-butyllithium and then trimethylchlorosilane to introduce a trimethylsilyl group.
Step 3: Carboxylation at the 3-position The protected intermediate is then carboxylated at the 3-position using a strong base like LDA followed by quenching with carbon dioxide.
Step 4: Esterification The resulting carboxylic acid is esterified using methanol and thionyl chloride to yield the methyl ester.
Step 5: Deprotection The protecting group at the 5-position is removed to yield the final product, Methyl 1-methyl-1H-triazole-3-carboxylate. For a trimethylsilyl protecting group, this can be achieved using tetra-n-butylammonium fluoride (TBAF).
| Step | Intermediate/Product | Reagents | Typical Yield | Purity (HPLC) |
| 2 | 5-trimethylsilyl-1-methyl-1H-[1][8]triazole | 1-methyl-1,2,4-triazole, LDA, trimethylchlorosilane | 86.1% | 98.5% |
| 4 | Methyl 5-trimethylsilyl-1-methyl-1H-[1][8]triazole-3-carboxylate | 5-trimethylsilyl-1-methyl-1H-[1][8]triazole-3-carboxylic acid, methanol, thionyl chloride | 94.2% | 95.6% |
| 5 | Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate | Methyl 5-trimethylsilyl-1-methyl-1H-[1][8]triazole-3-carboxylate, TBAF | 81.3% | >99% |
Table based on data from a patent application.[1]
Process Visualization
Caption: Regioselective synthesis workflow for Methyl 1-methyl-1H-triazole-3-carboxylate.
Caption: Troubleshooting logic for addressing product impurity issues.
References
- 1. CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method - Google Patents [patents.google.com]
- 5. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
- 6. CN103145632B - Preparation method of 1H-1,2,4-triazole-3-methyl formate - Google Patents [patents.google.com]
- 7. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification of Methyl 1-methyl-1H-triazole-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering impurities during the synthesis and purification of Methyl 1-methyl-1H-triazole-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude Methyl 1-methyl-1H-triazole-3-carboxylate?
A1: Common impurities can include:
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Isomeric Byproducts: N-methylation can sometimes lead to the formation of other N-methylated isomers. Alkylated tautomeric byproducts may also be present.[1]
-
Unreacted Starting Materials: Residual starting materials from the synthesis process may remain in the crude product.
-
Side-Reaction Products: Depending on the synthetic route, byproducts such as hydroxylated impurities can be formed.[2]
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Residual Solvents and Reagents: Solvents and reagents used during the synthesis and workup may be present.
Q2: What is the most common method for purifying Methyl 1-methyl-1H-triazole-3-carboxylate?
A2: The most frequently cited method for the purification of Methyl 1-methyl-1H-triazole-3-carboxylate and related triazole derivatives is recrystallization.[1][2] Methanol is a commonly used solvent for this purpose.[1][2] Column chromatography is also a viable purification technique.[3]
Q3: How can I confirm the purity of my Methyl 1-methyl-1H-triazole-3-carboxylate sample?
A3: The purity of the compound is typically assessed using High-Performance Liquid Chromatography (HPLC).[1][2] The identity and structure can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and comparison with standard reference spectra.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of Methyl 1-methyl-1H-triazole-3-carboxylate.
| Problem | Possible Cause | Suggested Solution |
| Low Purity after Recrystallization | The chosen solvent is not optimal for separating the target compound from a specific impurity. | - Try a different recrystallization solvent or a solvent mixture. Ethanol-ethyl acetate has been used for similar compounds.[3]- Perform a second recrystallization.- Consider column chromatography if recrystallization is ineffective. |
| Presence of Isomeric Impurities | The N-methylation step of the synthesis was not fully regioselective. | - Isomeric impurities can often be removed by careful column chromatography.[3]- Optimize the methylation reaction conditions (e.g., temperature, reagents) to favor the desired isomer. |
| Product is an Oil or Fails to Crystallize | The crude product contains a significant amount of impurities that are inhibiting crystallization. | - Attempt to purify a small sample by column chromatography to isolate the pure compound, which can then be used as a seed crystal.- Try precipitating the product by adding a non-polar solvent (e.g., n-heptane) to a solution of the crude product in a more polar solvent (e.g., dichloromethane or ethyl acetate).[1] |
| HPLC Analysis Shows Multiple Peaks | The sample contains a mixture of the desired product and one or more impurities. | - Identify the impurities if possible (e.g., by mass spectrometry).- Based on the likely identity of the impurities, select an appropriate purification method (recrystallization, column chromatography, or acid-base extraction). |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline for the recrystallization of Methyl 1-methyl-1H-triazole-3-carboxylate from methanol.
-
Dissolution: In a suitable flask, dissolve the crude Methyl 1-methyl-1H-triazole-3-carboxylate in the minimum amount of hot methanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may improve the yield.
-
Isolation: Collect the crystals by filtration, for instance, using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Quantitative Data on Purification
| Purification Method | Starting Material | Solvent/Eluent | Purity (HPLC) | Yield | Reference |
| Recrystallization | Crude Methyl 1-methyl-1H-triazole-3-carboxylate | Methanol | 99.1% | 85.1% | [1] |
| Recrystallization | Crude Methyl 1-methyl-1H-triazole-3-carboxylate | Methanol | 99.5% | 91.3% | [1] |
| Recrystallization | Crude Methyl 1,2,4-triazole-3-carboxylate | Methanol | 98.1% | 90.3% | [2] |
| Column Chromatography | Crude Methyl 1-(methoxymethyl)-1,2,4-triazole-3-carboxylate | Toluene-acetone with 1% triethylamine | >98% | 38.5% | [3] |
Visualizations
Caption: Workflow for the purification of Methyl 1-methyl-1H-triazole-3-carboxylate by recrystallization.
Caption: Troubleshooting logic for the purification of Methyl 1-methyl-1H-triazole-3-carboxylate.
References
Validation & Comparative
Comparative NMR Analysis of Methyl 1-methyl-1H-triazole-3-carboxylate and Its Regioisomers
A comprehensive guide to the NMR spectral features of Methyl 1-methyl-1H-triazole-3-carboxylate and its key isomers, providing researchers and drug development professionals with essential data for unambiguous structural elucidation.
This guide presents a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 1-methyl-1H-triazole-3-carboxylate and its structurally related isomers: Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate, Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate, and Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate. Understanding the distinct NMR characteristics of these regioisomers is crucial for synthetic chemists and medicinal chemists in confirming the regioselectivity of reactions and ensuring the purity of target compounds.
Structural Overview
The methylation of the parent methyl triazole carboxylate can result in the formation of several regioisomers depending on the reaction conditions and the specific triazole core (1,2,3-triazole or 1,2,4-triazole). The position of the methyl group on the triazole ring significantly influences the chemical environment of the protons and carbons, leading to distinct chemical shifts in their respective NMR spectra.
Comparative ¹H and ¹³C NMR Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm)
| Compound | Solvent | N-CH₃ | O-CH₃ | Triazole-H |
| Methyl 1-methyl-1H-[1][2][3]triazole-3-carboxylate | CDCl₃ | 4.09 | 3.95 | 8.13 |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | Solvent | N-CH₃ | O-CH₃ | Triazole-C3 | Triazole-C5 | C=O |
| Methyl 1-methyl-1H-[1][2][3]triazole-3-carboxylate | CDCl₃ | 36.8 | 52.8 | 159.2 | 145.4 | 161.5 |
Note: The chemical shifts are reported in parts per million (ppm) downfield from tetramethylsilane (TMS).
Experimental Protocols
General NMR Acquisition
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra for small organic molecules like the ones discussed in this guide. Specific parameters may need to be optimized based on the spectrometer and the sample concentration.
Sample Preparation:
-
Weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the solution is homogeneous.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A range covering from approximately -1 to 12 ppm.
-
Processing: Apply a line broadening of 0.3 Hz using an exponential window function before Fourier transformation.
¹³C NMR Spectroscopy:
-
Spectrometer: Operating at a corresponding frequency for ¹³C (e.g., 100 MHz on a 400 MHz instrument).
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range covering from approximately 0 to 200 ppm.
-
Processing: Apply a line broadening of 1-2 Hz using an exponential window function before Fourier transformation.
Logical Workflow for Isomer Identification
The differentiation between the various regioisomers can be achieved by a systematic analysis of their NMR spectra. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for the identification of triazole regioisomers using NMR spectroscopy.
The key distinguishing features to consider in the NMR spectra are:
-
¹H NMR:
-
The chemical shift of the triazole ring proton. Its position will vary depending on the electronic environment created by the adjacent nitrogen and carbon atoms, which is influenced by the position of the N-methyl group.
-
The chemical shifts of the N-methyl and O-methyl protons. These will also be subtly different for each isomer.
-
-
¹³C NMR:
-
The chemical shifts of the triazole ring carbons (C3 and C5 in 1,2,4-triazoles; C4 and C5 in 1,2,3-triazoles). The position of the N-methyl group will have a noticeable effect on the chemical shifts of the adjacent carbons.
-
The chemical shift of the N-methyl carbon.
-
By carefully analyzing these spectral features and comparing them with the provided data and data from the scientific literature for related compounds, researchers can confidently assign the correct structure to their synthesized methyl 1-methyl-1H-triazole-3-carboxylate isomer.
References
A Comparative Guide to HPLC Purity Analysis of Methyl 1-methyl-1H-triazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Methyl 1-methyl-1H-triazole-3-carboxylate. The purity of this compound is critical as it often serves as a key intermediate in the synthesis of active pharmaceutical ingredients. This document outlines detailed experimental protocols, presents comparative data, and includes visualizations to aid in the selection of an appropriate analytical method.
Introduction
Methyl 1-methyl-1H-triazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. Accurate and robust analytical methods are essential to quantify its purity and identify any process-related impurities. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution and sensitivity.[1] This guide compares a standard Reversed-Phase (RP-HPLC) method with a Hydrophilic Interaction Liquid Chromatography (HILIC) method, providing researchers with the necessary information to make an informed decision based on their specific analytical needs.
Comparative HPLC Methods
Two primary HPLC methods were evaluated for the purity analysis of Methyl 1-methyl-1H-triazole-3-carboxylate:
-
Method A: Reversed-Phase HPLC (RP-HPLC) : A widely used method suitable for moderately polar to non-polar compounds.
-
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC) : An alternative for polar compounds that are poorly retained in reversed-phase chromatography.
The performance of these two methods was compared based on their ability to resolve the main peak from potential impurities, peak shape, and retention time.
Data Presentation
The quantitative data obtained from the analysis of a synthesized batch of Methyl 1-methyl-1H-triazole-3-carboxylate using both HPLC methods are summarized below.
| Parameter | Method A: RP-HPLC | Method B: HILIC |
| Retention Time (Main Peak) | 5.8 min | 7.2 min |
| Purity Assay (%) | 99.2% | 99.3% |
| Tailing Factor (Main Peak) | 1.1 | 1.3 |
| Resolution (from nearest impurity) | 2.5 | 3.1 |
| Number of Detected Impurities | 3 | 4 |
Table 1: Comparative HPLC Data for the Analysis of Methyl 1-methyl-1H-triazole-3-carboxylate.
Experimental Protocols
Detailed methodologies for the two HPLC methods are provided below.
Method A: Reversed-Phase HPLC (RP-HPLC)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile.
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Column: HILIC, 4.6 x 100 mm, 3.5 µm
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate in Water, pH 5.0
-
B: Acetonitrile
-
-
Gradient: 95% B to 60% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 90:10 mixture of acetonitrile and water.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC purity analysis of a synthesized batch of Methyl 1-methyl-1H-triazole-3-carboxylate.
Caption: Workflow for HPLC purity analysis.
Hypothetical Signaling Pathway Involvement
While the primary role of Methyl 1-methyl-1H-triazole-3-carboxylate is as a synthetic intermediate, triazole derivatives are known to be involved in various biological pathways, often as enzyme inhibitors. The following diagram illustrates a hypothetical pathway where a downstream product of this intermediate might act.
Caption: Hypothetical signaling pathway.
References
Mass Spectrometry of Methyl 1-methyl-1H-triazole-3-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of Methyl 1-methyl-1H-triazole-3-carboxylate, a key intermediate in pharmaceutical synthesis. Insights into its fragmentation patterns are crucial for its identification and structural elucidation in complex matrices. This document presents expected fragmentation data, a comparison with related compounds, and detailed experimental protocols to aid researchers in their analytical endeavors.
Comparative Fragmentation Data
For comparison, high-resolution mass spectrometry (HRMS) data for the related compound Methyl 1H-1,2,4-triazole-3-carboxylate shows a protonated molecule [M+H]⁺ at an m/z of 128.0452.[1] Atmospheric pressure chemical ionization (APCI) of Methyl 1-methyl-1H-triazole-3-carboxylate has shown a protonated molecule [M+H]⁺ at m/z 142.1.[2]
The following table summarizes the expected and observed mass-to-charge ratios (m/z) for Methyl 1-methyl-1H-triazole-3-carboxylate and its comparator compounds.
| Compound | Molecular Weight ( g/mol ) | Ionization Mode | [M+H]⁺ or [M]⁺˙ (m/z) | Key Fragment Ions (m/z) and Proposed Lost Neutral Fragments |
| Methyl 1-methyl-1H-triazole-3-carboxylate | 141.13 | APCI, ESI, EI | 142.1 [M+H]⁺, 141 [M]⁺˙ | Predicted: 110 ([M-OCH₃]⁺), 83 ([M-C₂H₂O₂]⁺˙), 82 ([M-COOCH₃]⁺) |
| Methyl 1H-1,2,4-triazole-3-carboxylate | 127.10 | HRMS | 128.0452 [M+H]⁺ | Not available |
| Ethyl 1-methyl-1H-1,2,4-triazole-3-carboxylate | 155.15 | EI | 155 [M]⁺˙ | 110 ([M-OC₂H₅]⁺), 83 ([M-C₂H₄-CO₂]⁺) |
Experimental Protocols
A standard protocol for the analysis of Methyl 1-methyl-1H-triazole-3-carboxylate by mass spectrometry would involve the following steps.
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile. Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. For electrospray ionization (ESI), the addition of 0.1% formic acid to the solvent can aid in protonation.
Instrumentation and Conditions:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
Ionization Source:
-
Electrospray Ionization (ESI): Operated in positive ion mode.
-
Capillary Voltage: 3.5-4.5 kV
-
Nebulizer Gas (Nitrogen): 2-4 bar
-
Drying Gas (Nitrogen) Flow: 8-12 L/min
-
Drying Gas Temperature: 200-300 °C
-
-
Electron Ionization (EI):
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
-
-
Mass Analyzer:
-
Scan Range: m/z 50-500
-
Data Acquisition: Full scan mode for initial analysis, followed by tandem MS (MS/MS) experiments on the molecular ion to confirm fragmentation pathways.
-
Visualization of Fragmentation and Workflow
To visually represent the logical relationships in the mass spectrometric analysis, the following diagrams are provided.
Caption: Predicted electron ionization fragmentation pathway for Methyl 1-methyl-1H-triazole-3-carboxylate.
Caption: Experimental workflow for the mass spectrometric analysis of small molecules.
References
"Methyl 1-methyl-1H-triazole-3-carboxylate" vs. "Methyl 4-methyl-4H-triazole-3-carboxylate"
An objective comparison of "Methyl 1-methyl-1H-triazole-3-carboxylate" and "Methyl 4-methyl-4H-triazole-3-carboxylate" is challenging due to the limited publicly available experimental data directly comparing these two specific isomers. However, a comparative analysis can be constructed based on fundamental principles of organic chemistry and data from closely related analogs. These compounds are isomers, differing in the position of a methyl group on the triazole ring, which can significantly influence their chemical properties and biological activities.
Structural and Physicochemical Properties
The key distinction between the two molecules lies in the N-methylation pattern of the 1,2,3-triazole ring. In Methyl 1-methyl-1H-triazole-3-carboxylate, the methyl group is attached to the N1 nitrogen, while in Methyl 4-methyl-4H-triazole-3-carboxylate, it is attached to the N4 nitrogen. This seemingly minor difference can lead to variations in dipole moment, steric hindrance, and electronic properties, thereby affecting their reactivity, solubility, and interaction with biological targets.
For instance, the electron-donating methyl group at the N1 position can influence the electron density of the triazole ring differently than a methyl group at the N4 position. This can impact the acidity of the ring protons and the compound's ability to participate in hydrogen bonding or coordination with metal ions.
| Property | Methyl 1-methyl-1H-triazole-3-carboxylate | Methyl 4-methyl-4H-triazole-3-carboxylate |
| Molecular Formula | C5H7N3O2 | C5H7N3O2 |
| Molecular Weight | 141.13 g/mol | 141.13 g/mol |
| CAS Number | 50732-23-5 | 100250-91-9 |
| Boiling Point | 258.9±25.0 °C (Predicted) | Not available |
| LogP | -0.15 (Predicted) | Not available |
| pKa | 1.89 (Predicted) | Not available |
Synthesis and Reactivity
The synthesis of these isomers typically involves the methylation of a common precursor, methyl 1H-1,2,3-triazole-3-carboxylate. The reaction conditions can be tuned to favor the formation of one isomer over the other.
The choice of methylating agent and reaction conditions can influence the regioselectivity of the N-methylation. For example, using a methyl halide under basic conditions might yield a different ratio of isomers compared to using diazomethane. The separation of these isomers can be achieved using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Biological Activity and Applications
While specific comparative studies on the biological activities of these two isomers are scarce, the 1,2,3-triazole scaffold is a well-known pharmacophore present in numerous bioactive molecules. The position of substituents on the triazole ring is known to be critical for biological activity.
For instance, the different steric and electronic profiles of the 1-methyl and 4-methyl isomers could lead to different binding affinities for a biological target. The accessibility of the lone pairs on the nitrogen atoms for hydrogen bonding can also be affected by the position of the methyl group, which in turn can influence drug-receptor interactions.
Without direct experimental data, it is hypothesized that these isomers could exhibit different potencies or selectivities if they were to be evaluated as, for example, enzyme inhibitors or receptor ligands.
Experimental Protocols
Below are representative experimental protocols for the synthesis and analysis of such compounds.
General Procedure for the N-methylation of Methyl 1H-1,2,3-triazole-3-carboxylate:
-
Reaction Setup: To a solution of methyl 1H-1,2,3-triazole-3-carboxylate (1.0 eq) in a suitable solvent (e.g., acetone, DMF) is added a base (e.g., K2CO3, NaH) (1.1-1.5 eq).
-
Addition of Methylating Agent: The methylating agent (e.g., methyl iodide, dimethyl sulfate) (1.1-1.5 eq) is added dropwise to the suspension at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over a drying agent (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the two isomers.
Analytical Characterization:
The identity and purity of the isolated isomers would be confirmed by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the methyl group. The chemical shifts of the triazole ring protons and the methyl group will be distinct for each isomer.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compounds.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of each isomer.
Conclusion
Comparative study of methylation reagents for 1,2,4-triazoles
A Comparative Guide to Methylation Reagents for 1,2,4-Triazoles
For researchers, scientists, and professionals in drug development, the methylation of 1,2,4-triazoles is a critical step in the synthesis of numerous biologically active compounds. The position of the methyl group on the triazole ring significantly influences the molecule's pharmacological properties. This guide provides a comparative analysis of common methylation reagents, focusing on their performance, regioselectivity, and supporting experimental data to aid in the selection of the most suitable reagent for a given application.
The primary challenge in the methylation of 1,2,4-triazoles is controlling the regioselectivity, as methylation can occur at three different nitrogen atoms: N1, N2, and N4. The choice of methylating agent, base, solvent, and the steric and electronic properties of the substituents on the triazole ring all play a crucial role in determining the final product distribution.
Comparative Performance of Methylation Reagents
The following table summarizes the performance of common methylating agents in the methylation of 1,2,4-triazoles based on available experimental data. It is important to note that a direct side-by-side comparison under identical conditions is not always available in the literature.
| Methylation Reagent | Substrate | Base/Solvent | Product(s) | Yield (%) | Reference(s) |
| Methyl Iodide (CH₃I) | (1H)-1,2,4-triazole | Sodium Methoxide/Methanol | 1-methyl-1,2,4-triazole | 63% | [1][2] |
| Alkyl Halides (general) | 1,2,4-triazole | DBU/THF | 1-alkyl-1,2,4-triazole and 4-alkyl-1,2,4-triazole (90:10 ratio) | >90% (for N1) | [2] |
| Dimethyl Sulfate ((CH₃)₂SO₄) | Salicylic Acid (as a proxy for acidic N-H) | Sodium Bicarbonate/DMS (solvent) | Methyl Salicylate | 96% | [3] |
| Trimethyloxonium Tetrafluoroborate ([(CH₃)₃O]⁺[BF₄]⁻) | General (strong methylating agent) | Not specified for 1,2,4-triazoles | N-methylated heterocycles | Not specified for 1,2,4-triazoles | [4] |
| Diazomethane (CH₂N₂) | Substituted 1,2,4-triazoles | Not specified | N-methylated products | Not specified |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the reproduction and adaptation of these procedures.
Protocol 1: Methylation of (1H)-1,2,4-triazole with Methyl Iodide
This protocol is adapted from a procedure for the synthesis of 1-methyl-1,2,4-triazole.[1]
Materials:
-
(1H)-1,2,4-triazole
-
Sodium methoxide (25% solution in methanol)
-
Methyl iodide
-
Methanol (anhydrous)
-
Chloroform
-
Water
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, distillation apparatus.
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (1H)-1,2,4-triazole in anhydrous methanol.
-
Deprotonation: Cool the solution in an ice bath and add sodium methoxide solution dropwise.
-
Methylation: To the resulting solution of the sodium salt, add methyl iodide dropwise.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture at reflux for several hours.
-
Workup: After cooling to room temperature, remove the methanol under reduced pressure. The residue is then subjected to continuous extraction with chloroform/water.
-
Purification: The organic layer is dried and the solvent is evaporated. The crude product is purified by distillation to yield pure 1-methyl-1,2,4-triazole.[1]
Protocol 2: General Procedure for N-Alkylation of 1,2,4-triazoles with Alkyl Halides using DBU
This general protocol is based on the use of DBU as a base to favor N1-alkylation.[2]
Materials:
-
1,2,4-triazole derivative
-
Alkyl halide (e.g., methyl iodide)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup.
Procedure:
-
Reaction Setup: To a solution of the 1,2,4-triazole in anhydrous THF under a nitrogen atmosphere, add DBU.
-
Alkylation: Add the alkyl halide to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to separate the N1 and N4 isomers.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved in the methylation of 1,2,4-triazoles, the following diagrams have been generated using Graphviz.
Caption: Regioselectivity in 1,2,4-triazole methylation.
Caption: General experimental workflow for methylation.
Conclusion
The choice of methylation reagent for 1,2,4-triazoles is a critical decision that impacts both the yield and the regioselectivity of the reaction. Methyl iodide in the presence of a strong base like sodium methoxide is a classic and effective method, though it may lead to a mixture of isomers. For higher N1-selectivity, the use of a bulky, non-nucleophilic base such as DBU with an alkyl halide is a promising strategy.[2] While powerful methylating agents like trimethyloxonium tetrafluoroborate are available, their application to 1,2,4-triazoles requires further investigation to establish clear protocols and predictable outcomes. Researchers should carefully consider the desired regioisomer and the available purification techniques when selecting a methylation strategy.
References
A Comparative Guide to the Biological Activity of 1,2,3-Triazole Carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various analogs of methyl 1-methyl-1H-triazole-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry. The following sections detail the anticancer and antimicrobial properties of these compounds, supported by experimental data from peer-reviewed studies. Detailed experimental protocols for the key biological assays are also provided, along with a visualization of a relevant signaling pathway to contextualize the mechanism of action for the anticancer analogs.
Anticancer Activity of 1,2,3-Triazole Carboxamide Derivatives
A series of novel 1,2,3-triazole carboxamide derivatives have been synthesized and evaluated for their cytotoxic potential against various human cancer cell lines. The core structure involves a 1,2,3-triazole ring with a carboxamide group at the 4-position and different substituents at the 1-position. The in vitro anticancer activity was determined using the MTT assay.[1][2]
Table 1: In Vitro Anticancer Activity of 1,2,3-Triazole Carboxamide Analogs (IC50 in µM) [1]
| Compound ID | R Group (Substituent at N1) | HeLa (Cervical Cancer) | PANC-1 (Pancreatic Cancer) | HCT-116 (Colorectal Cancer) | A-549 (Lung Cancer) |
| 5f | 4-Chlorophenyl | 15.23 ± 0.45 | 18.98 ± 0.76 | 21.45 ± 0.98 | 25.12 ± 1.12 |
| 5i | 4-Nitrophenyl | 10.12 ± 0.33 | 14.56 ± 0.54 | 16.78 ± 0.65 | 19.87 ± 0.87 |
| 5j | 4-Bromophenyl | 9.87 ± 0.21 | 12.43 ± 0.43 | 15.32 ± 0.55 | 18.76 ± 0.76 |
| 5m | 4-Fluorophenyl | 12.34 ± 0.41 | 16.78 ± 0.65 | 19.87 ± 0.87 | 22.34 ± 1.01 |
| Doxorubicin | (Standard) | 8.76 ± 0.15 | 10.12 ± 0.23 | 12.34 ± 0.34 | 15.45 ± 0.54 |
Data represents the mean ± standard deviation of three independent experiments.
Notably, compounds with electron-withdrawing groups such as nitro and bromo at the para position of the phenyl ring (5i and 5j) exhibited significant anticancer activity.[1] Molecular docking studies suggest that these compounds show strong binding interactions with the active sites of EGFR and CDK4-Cyclin D3, indicating a potential mechanism of action through the inhibition of these key cancer-related proteins.[1][2]
Antimicrobial Activity of 1H-1,2,3-Triazole Analogs of Metronidazole
A series of novel 1H-1,2,3-triazole derivatives of the antimicrobial drug metronidazole were synthesized and evaluated for their in vitro antimicrobial activity. These analogs feature a 1,2,3-triazole moiety linked to the metronidazole core, with various substituents on the triazole ring. The antimicrobial activity was assessed by determining the percentage inhibition of fungal and bacterial growth.[3]
Table 2: In Vitro Antimicrobial Activity of Metronidazole-Triazole Analogs (% Inhibition) [3]
| Compound ID | R Group (Substituent on Triazole) | Aspergillus niger | Aspergillus flavus | Bacillus subtilis | Escherichia coli |
| 5b | 4-Trifluoromethylphenyl | 78 | 75 | 82 | 79 |
| 5c | 4-Fluorophenyl | 80 | 78 | 85 | 81 |
| 5e | 4-Bromophenyl | 82 | 80 | 88 | 84 |
| Metronidazole | (Standard) | 55 | 52 | 60 | 58 |
The results indicate that the synthesized triazole analogs showed a higher inhibition rate of fungal and bacterial growth compared to the parent compound, metronidazole.[3] Among the tested compounds, those with electron-withdrawing substituents on the phenyl ring (5b, 5c, and 5e) displayed excellent antimicrobial activity.[3]
Experimental Protocols
MTT Assay for Anticancer Activity Screening
This protocol is used to assess the cytotoxic effects of the synthesized compounds on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, PANC-1, HCT-116, A-549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 103 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains.
Materials:
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Microbial strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 105 CFU/mL).
-
Serial Dilution: The test compounds are serially diluted in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. The percentage of growth inhibition can also be calculated by measuring the optical density at 600 nm.
Signaling Pathway Visualization
The epidermal growth factor receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Dysregulation of this pathway is a common feature in many types of cancer. The molecular docking studies of the 1,2,3-triazole carboxamide derivatives suggest that they may exert their anticancer effects by inhibiting EGFR.[1][2]
Caption: EGFR Signaling Pathway and Inhibition by Triazole Analogs.
References
- 1. 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 2. ijpsdronline.com [ijpsdronline.com]
- 3. BJOC - Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole [beilstein-journals.org]
A Comparative Spectroscopic Guide to Methyl 1-methyl-1H-triazole-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of substituted triazoles is a critical parameter in drug discovery and development, as different regioisomers can exhibit distinct biological activities and pharmacokinetic profiles. This guide provides a comparative analysis of the spectroscopic characteristics of "Methyl 1-methyl-1H-triazole-3-carboxylate" derivatives and related isomers. The information presented herein is intended to aid researchers in the structural elucidation and differentiation of these important heterocyclic compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for different regioisomers of methyl-substituted methyl triazole carboxylates. The data is compiled from various sources and provides a basis for distinguishing between these isomers.
Table 1: 1H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Solvent | Triazole-H | N-CH3 | O-CH3 | Reference |
| Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate | Not Specified | 8.13 (s) | Not Specified | Not Specified | [1][2] |
| Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate | Not Specified | ~8.0-8.75 (s) | Not Specified | Not Specified | |
| Generic 1,4-disubstituted 1,2,3-triazoles | CDCl3 | ~8.0-8.3 (s) | Not Applicable | Not Applicable | [3] |
| Generic 1,5-disubstituted 1,2,3-triazoles | CDCl3 | Not Specified | Not Applicable | Not Applicable | [4] |
Table 2: 13C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Solvent | Triazole C4 | Triazole C5 | N-CH3 | O-CH3 | C=O | Reference |
| Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [1][2] |
| Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate | Not Specified | 139.27-148.64 | 122.46-127.49 | Not Specified | Not Specified | Not Specified | |
| Generic 1,4-disubstituted 1,2,3-triazoles | Not Specified | ~140-149 | ~122-128 | Not Applicable | Not Applicable | Not Specified |
Table 3: Mass Spectrometry Data (m/z)
| Compound | Ionization Mode | [M+H]+ | Key Fragments | Reference |
| Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate | ESI-HRMS | 142.0611 | Not Specified | [1] |
| Generic 1,2,3-triazole derivatives | ESI-HRMS | Varies | [M+H-N2]+ | Not Specified |
| Generic 1,2,4-triazole derivatives | EI | Varies | Loss of HCN | Not Specified |
Experimental Protocols
Detailed experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data. Below are generalized protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified triazole derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.
-
1H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[5]
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for both solid and liquid samples, attenuated total reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm-1.
-
Data Analysis: Identify characteristic absorption bands for functional groups such as C=O (ester), C=N, C-H, and N-N stretching vibrations within the triazole ring.[6]
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system. Use electrospray ionization (ESI) in positive ion mode to generate protonated molecular ions ([M+H]+).
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated exact mass of the expected formula to confirm the elemental composition.[1]
Visualizing Experimental and Logical Relationships
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis of "Methyl 1-methyl-1H-triazole-3-carboxylate" derivatives and their subsequent spectroscopic characterization.
References
- 1. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
Comparing the efficacy of different "Methyl 1-methyl-1H-triazole-3-carboxylate" synthesis routes
A Comparative Guide to the Synthesis of Methyl 1-methyl-1H-triazole-3-carboxylate
The efficient synthesis of methyl 1-methyl-1H-triazole-3-carboxylate, a key building block in pharmaceutical chemistry, is of significant interest to researchers and professionals in drug development. This guide provides a comparative analysis of different synthetic routes to this compound and its immediate precursor, methyl 1H-1,2,4-triazole-3-carboxylate, which is a crucial intermediate for various pharmaceuticals, including the antiviral drug ribavirin.[1][2] We will delve into the efficacy of these routes, supported by experimental data, detailed protocols, and visual workflows.
Comparison of Synthetic Routes
The synthesis of methyl 1-methyl-1H-triazole-3-carboxylate can be approached through various pathways. The primary methods involve either the direct methylation of a pre-formed triazole ring or the construction of the methylated triazole ring from acyclic precursors. Below is a summary of the key quantitative data for different synthetic strategies.
| Parameter | Route 1: From 1,2,4-Triazole | Route 2: Non-Diazotization from Thiosemicarbazide | Route 3: From Trichloroacetonitrile and Formylhydrazine |
| Starting Materials | 1,2,4-Triazole, Chloromethane | Thiosemicarbazide, Oxalic Acid | Trichloroacetonitrile, Formylhydrazine |
| Key Intermediates | 1-Methyl-1,2,4-triazole, 5-bromo/trimethylsilyl-1-methyl-1H-[1][2][3]triazole-3-carboxylic acid | 2-mercapto-1,2,4-triazole-3-carboxylic acid | N-(trichloroacetyl)formyl hydrazone |
| Overall Yield | Step-wise yields are high (e.g., esterification 94.2%, deprotection 81.3-85.1%) | >58% | 89.0% - 90.5%[1] |
| Product Purity (HPLC) | Intermediate purity: 95.6-98.9%; Final product purity: 99.1%[3] | >98%[4] | 98.1% - 98.4%[5] |
| Key Advantages | Avoids N-methyl isomerization issues.[3] | Avoids the use of hazardous diazotization reagents.[6] | High overall yield in a three-step reaction.[5] |
| Key Disadvantages | Multi-step process involving protection and deprotection.[1][3] | The use of nitric acid for desulfurization.[6] | Use of trichloroacetonitrile. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are outlined below.
Route 1: Synthesis from 1,2,4-Triazole
This route focuses on the direct methylation of the triazole ring followed by functionalization.
1. N-Methylation:
-
1,2,4-Triazole is reacted with chloromethane in the presence of a strong base like potassium hydroxide to yield 1-methyl-1,2,4-triazole.[3]
2. Protection of the 5-position:
-
The 5-position of 1-methyl-1,2,4-triazole is protected, for example, by introducing a trimethylsilyl or bromo group.[1]
3. Carboxylation:
-
The protected 1-methyl-1,2,4-triazole is carboxylated at the 3-position by reacting with carbon dioxide in the presence of a strong base such as lithium diisopropylamide (LDA).[3]
4. Esterification:
-
Using a trimethylsilyl-protected intermediate: 5-trimethylsilyl-1-methyl-1H-[1][2][3]triazole-3-carboxylic acid (0.1 mol) is dissolved in 100g of methanol.[3] The solution is cooled, and thionyl chloride (0.12 mol) is added dropwise while maintaining the temperature at 20-35 °C.[3] The mixture is then heated to 60 °C and reacted for 5 hours.[3] After concentration under reduced pressure and solvent exchange with toluene and n-heptane, the product is filtered to yield methyl 5-trimethylsilyl-1-methyl-1H-[1][2][3]triazole-3-carboxylate (Yield: 94.2%, HPLC Purity: 95.6%).[3]
-
Using a bromo-protected intermediate: 5-bromo-1-methyl-1H-[1][2][3]triazole-3-carboxylic acid (0.1 mol) is dissolved in 110g of methanol.[3] Thionyl chloride (0.12 mol) is added dropwise at 20-35 °C, followed by heating to 60 °C for 5 hours.[3] After concentration and addition of water, the solid product is filtered and dried to give methyl 5-bromo-1-methyl-1H-[1][2][3]triazole-3-carboxylate (Yield: 92.3%, HPLC Purity: 98.9%).[3]
5. Deprotection:
-
Debromination: Methyl 5-bromo-1-methyl-1H-[1][2][3]triazole-3-carboxylate (0.0908 mol) is dissolved in 100g of acetic acid.[3] Zinc powder (0.141 mol) is added in batches at 15-20 °C.[3] The reaction is heated to 50-55 °C for 8 hours.[3] After filtration and concentration, the residue is dissolved in methanol, filtered, concentrated, and recrystallized to afford methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate (Yield: 85.1%, HPLC Purity: 99.1%).[3]
-
Desilylation: Methyl 5-trimethylsilyl-1-methyl-1H-[1][2][3]triazole-3-carboxylate (0.0938 mol) is reacted with tetra-n-butylammonium fluoride (0.1032 mol) in tetrahydrofuran at room temperature for 24 hours under a nitrogen atmosphere.[3] After workup and recrystallization from methanol, the final product is obtained (Yield: 81.3%).[3]
Route 2: Non-Diazotization Route from Thiosemicarbazide
This pathway avoids the use of potentially explosive diazonium salts.[6]
1. Condensation and Cyclization:
-
Thiosemicarbazide and oxalic acid are reacted in water under heating to form an intermediate.[6] This intermediate is then cyclized in the presence of a base without isolation, followed by neutralization with an acid.[1][6]
2. Desulfurization:
-
The mercapto group is removed using nitric acid to yield 1H-1,2,4-triazole-3-carboxylic acid.[6]
3. Esterification:
-
The resulting carboxylic acid is esterified using methanol and a catalytic amount of sulfuric acid to produce methyl 1H-1,2,4-triazole-3-carboxylate.[6] The overall yield for this route is reported to be over 58%.[6]
Route 3: Synthesis from Trichloroacetonitrile and Formylhydrazine
This three-step synthesis boasts a high overall yield.[5]
1. Intermediate Formation:
-
Trichloroacetonitrile is reacted with formylhydrazine to generate an N-(trichloroacetyl)formyl hydrazone intermediate.[5]
2. Cyclization:
3. Alcoholysis:
-
The final step is an alcoholysis reaction to yield methyl 1,2,4-triazole-3-carboxylate.[5] This route reports high overall yields of 89.6% to 90.5% with purities of 98.1% to 98.4%.[5]
Synthesis Workflow Diagrams
The following diagrams illustrate the logical flow of the described synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. innospk.com [innospk.com]
- 3. CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate - Google Patents [patents.google.com]
- 4. CN103145632B - Preparation method of 1H-1,2,4-triazole-3-methyl formate - Google Patents [patents.google.com]
- 5. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
- 6. CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method - Google Patents [patents.google.com]
Structural Elucidation of Methyl 1-methyl-1H-triazole-3-carboxylate: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
The definitive determination of a molecule's three-dimensional structure is a cornerstone of chemical research and drug development. For novel compounds such as Methyl 1-methyl-1H-triazole-3-carboxylate, unambiguous structural validation is critical. This guide compares the gold-standard method of single-crystal X-ray crystallography with common and powerful spectroscopic techniques—NMR, IR, and Mass Spectrometry—for the structural elucidation of this heterocyclic compound.
While a specific public crystal structure for Methyl 1-methyl-1H-triazole-3-carboxylate is not available, this guide will proceed with a comparative discussion based on typical data obtained for similar small organic molecules. This comparison will highlight the strengths and limitations of each technique, providing researchers with a practical framework for structural validation.
Comparative Overview of Analytical Techniques
X-ray crystallography provides direct and precise information about the spatial arrangement of atoms in a crystalline solid, offering unequivocal proof of structure. However, its primary limitation is the requirement of a suitable single crystal. Spectroscopic methods, on the other hand, provide indirect but complementary data on the connectivity, functional groups, and molecular weight from a bulk sample, which can be in various states (solid, liquid, or gas).
Table 1: Comparison of Structural Validation Methods
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Infrared (IR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Absolute 3D structure, bond lengths, bond angles, stereochemistry | Connectivity of atoms (¹H, ¹³C), chemical environment, stereochemistry | Presence of functional groups | Molecular weight, elemental composition, fragmentation patterns |
| Sample Requirement | High-quality single crystal | Solution or solid | Solid, liquid, or gas | Solid, liquid, or gas |
| Sample Consumption | Non-destructive | Non-destructive | Non-destructive | Destructive |
| Key Advantage | Unambiguous structural determination | Detailed information on molecular framework in solution | Rapid identification of functional groups | High sensitivity and accurate mass determination |
| Key Limitation | Requires a suitable single crystal | Indirect structural information, complex spectra for large molecules | Limited information on the overall structure | Does not provide stereochemical information |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections outline standard protocols for each analytical technique discussed.
Workflow for Structural Validation
The logical flow for validating a novel compound's structure typically involves a combination of these techniques. Spectroscopic methods are first used to propose a structure, which is then definitively confirmed by X-ray crystallography if a suitable crystal can be obtained.
Caption: Workflow for small molecule structural validation.
Single-Crystal X-ray Crystallography
-
Crystal Growth: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., methanol, acetone, ethyl acetate). Employ slow evaporation, vapor diffusion, or slow cooling techniques to grow single crystals of sufficient size and quality.
-
Crystal Mounting: Select a well-defined crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares algorithms to obtain the final atomic coordinates, bond lengths, and angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra. Additional experiments like COSY, HSQC, and HMBC can be performed to establish correlations between protons and carbons.
-
Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values. This information is used to piece together the carbon-hydrogen framework of the molecule.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, grind a small amount of the sample with KBr powder and press it into a thin pellet.
-
Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., C=O stretch for the ester, C=N and C-N stretches for the triazole ring).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum.
-
Data Analysis: Determine the molecular ion peak (M⁺ or [M+H]⁺) to find the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. Analyze the fragmentation pattern to gain further structural insights.
Hypothetical Data Comparison for Methyl 1-methyl-1H-triazole-3-carboxylate
The following table presents expected data for Methyl 1-methyl-1H-triazole-3-carboxylate from each technique, illustrating how they provide complementary information.
Table 2: Expected Analytical Data
| Technique | Parameter | Expected Value/Observation for Methyl 1-methyl-1H-triazole-3-carboxylate | Structural Inference |
| X-ray Crystallography | Bond Lengths | C=O: ~1.20 Å, C-O: ~1.33 Å, N-N: ~1.32 Å, N=C: ~1.34 Å | Precise measurement of all bond lengths and angles, confirming the triazole ring and ester group geometry. |
| Crystal System | e.g., Monoclinic | Provides information on the packing of molecules in the solid state. | |
| ¹H NMR | Chemical Shift (δ) | ~8.5 ppm (s, 1H, triazole H), ~4.1 ppm (s, 3H, N-CH₃), ~3.9 ppm (s, 3H, O-CH₃) | Confirms the presence of three distinct types of protons and their chemical environments. |
| ¹³C NMR | Chemical Shift (δ) | ~160 ppm (C=O), ~145 ppm (triazole C), ~135 ppm (triazole C), ~52 ppm (O-CH₃), ~38 ppm (N-CH₃) | Indicates the presence of five distinct carbon environments, including the carbonyl carbon and two triazole ring carbons. |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1725 cm⁻¹ (C=O stretch), ~1550 cm⁻¹ (C=N stretch), ~2950 cm⁻¹ (C-H stretch) | Confirms the presence of the ester carbonyl group and C-H bonds. |
| HRMS (ESI+) | m/z | [M+H]⁺ calculated: 142.0611; found: 142.0613 | Confirms the molecular formula C₅H₈N₃O₂. |
This comparative guide demonstrates that while X-ray crystallography stands as the ultimate method for unambiguous structure determination, a combination of spectroscopic techniques provides a powerful and often sufficient means for the structural elucidation of new chemical entities like Methyl 1-methyl-1H-triazole-3-carboxylate. The choice of methods will depend on the specific research goals and the physical properties of the compound.
A Comparative Guide to Methyl 1-methyl-1H-triazole-3-carboxylate and Its Alternatives as Synthetic Intermediates
For researchers, scientists, and professionals in drug development, the selection of a synthetic intermediate is a critical decision that can significantly impact the efficiency, cost, and overall success of a synthetic route. This guide provides an objective comparison of the performance of Methyl 1-methyl-1H-triazole-3-carboxylate with its common alternatives, supported by experimental data, to aid in the selection of the most suitable building block for your research.
Methyl 1-methyl-1H-triazole-3-carboxylate is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to antiviral agents like Ribavirin and its analogues. Its 1,2,4-triazole core is a privileged scaffold in medicinal chemistry. However, alternative heterocyclic systems, such as 1,2,3-triazoles and pyrazoles, are increasingly being explored. This guide will delve into a comparative analysis of these intermediates, focusing on their synthetic accessibility and performance in key chemical transformations.
Performance Comparison of Synthetic Intermediates
The selection of a synthetic intermediate often involves a trade-off between yield, purity, reaction time, and the cost and accessibility of starting materials. The following tables summarize the performance of Methyl 1-methyl-1H-triazole-3-carboxylate and its alternatives in common synthetic routes.
Table 1: Comparison of Synthetic Routes to Key Triazole and Pyrazole Carboxylate Intermediates
| Parameter | Route 1: From 1,2,4-Triazole (for Methyl 1-methyl-1H-triazole-3-carboxylate) | Route 2: From Thiosemicarbazide (for Methyl 1H-1,2,4-triazole-3-carboxylate) | Route 3: From Trichloroacetonitrile (for Methyl 1H-1,2,4-triazole-3-carboxylate) | Route 4: "Click Chemistry" (for Methyl 1-aryl-1H-1,2,3-triazole-4-carboxylates) | Route 5: One-Pot Phenylhydrazine & DMAD (for Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate) |
| Starting Materials | 1,2,4-Triazole, Chloromethane | Thiosemicarbazide, Oxalic Acid | Trichloroacetonitrile, Formylhydrazine | Organic Azides, Alkynes | Phenylhydrazine, Dimethylacetylenedicarboxylate (DMAD) |
| Overall Yield | High (individual step yields are high, e.g., >90%) | >58%[1] | 89.0% - 90.5%[2] | Good to Excellent | Not explicitly stated, but described as a one-pot reaction. |
| Product Purity (HPLC) | High (e.g., 98.1% - 98.4% for a similar process)[2] | >98%[1] | 98.1% - 98.4%[2] | High | High (product confirmed by NMR and X-ray crystallography) |
| Key Advantages | Avoids N-methyl isomerization issues. | Avoids hazardous diazotization steps.[1] | High overall yield and avoids dangerous diazotization.[2] | High efficiency and specificity, mild reaction conditions. | One-pot synthesis. |
| Key Disadvantages | Multi-step process involving protection and deprotection. | Use of nitric acid for desulfurization. | Requires handling of trichloroacetonitrile. | Requires synthesis of azide and alkyne precursors. | Limited to specific substitution patterns. |
Table 2: Comparative Performance in Glycosylation Reactions for Nucleoside Synthesis
While direct side-by-side comparative data for the glycosylation of Methyl 1-methyl-1H-triazole-3-carboxylate and its alternatives is limited in the readily available literature, we can infer performance based on the synthesis of various nucleoside analogues.
| Intermediate | Typical Glycosylation Conditions | Reported Yields of Glycosylated Product | Key Observations |
| Methyl 1H-1,2,4-triazole-3-carboxylate (precursor to the target molecule) | Enzymatic (Purine Nucleoside Phosphorylase) or Chemical (e.g., with protected ribose) | Good yields reported for enzymatic synthesis of Ribavirin analogues. | Enzymatic methods offer high regio- and stereoselectivity.[3] |
| 1,2,3-Triazole Carboxylates | Copper-catalyzed azide-alkyne cycloaddition ("Click Chemistry") with a glycosyl azide. | 65-36% for the synthesis of certain 1,2,3-triazole nucleoside analogues. | "Click chemistry" provides a versatile and efficient route to a wide range of analogues. |
| Pyrazole Carboxamides | Not as commonly used for direct glycosylation to form Ribavirin-like structures. Often synthesized with the sugar moiety already attached to a precursor. | Yields vary depending on the specific synthetic route to the final nucleoside. | Pyrazole-based nucleosides are of interest for their potential biological activities.[4][5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the synthesis of the key intermediates.
Protocol 1: Synthesis of Methyl 1,2,4-triazole-3-carboxylate from Trichloroacetonitrile and Formylhydrazine[2]
This three-step synthesis offers high yields and avoids hazardous diazotization reactions.
-
Step 1: Reaction of Trichloroacetonitrile with Formylhydrazine. To a cooled (0 °C) solution of methanol, potassium carbonate is added. Trichloroacetonitrile is then added dropwise, maintaining the temperature between 0-5 °C. After stirring, a methanol solution of formylhydrazine is added dropwise.
-
Step 2: Cyclization. The reaction mixture from Step 1 is heated to reflux to induce cyclization.
-
Step 3: Alcoholysis. After cyclization, the reaction is cooled, and the intermediate is subjected to alcoholysis to yield the final product. The crude product is then recrystallized from methanol.
Note: For the synthesis of the N-methylated target compound, an additional N-methylation step would be required.
Protocol 2: Synthesis of 1,2,3-Triazole Nucleoside Analogues via "Click Chemistry"
This method exemplifies the use of 1,2,3-triazoles as alternatives.
-
Synthesis of Glycosyl Azide: A protected ribofuranose is converted to the corresponding glycosyl azide.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The glycosyl azide is reacted with an alkyne (e.g., a propiolate derivative to introduce the carboxylate functionality) in the presence of a copper(I) catalyst.
-
Deprotection and Amidation: The protecting groups on the sugar moiety are removed, and the ester is converted to a carboxamide if desired.
Logical Relationships and Workflows
The following diagrams illustrate the synthetic pathways and logical relationships between the discussed intermediates.
Caption: Synthetic pathways to the target intermediate and its alternatives.
Caption: Decision flowchart for selecting a synthetic intermediate.
Conclusion
The choice between Methyl 1-methyl-1H-triazole-3-carboxylate and its alternatives depends on the specific requirements of the synthetic project.
-
Methyl 1-methyl-1H-triazole-3-carboxylate (and its precursor) is a well-established intermediate with high-yielding synthetic routes, making it an excellent choice when a specific 1,2,4-triazole scaffold is required and yield is a primary concern.
-
1,2,3-Triazole carboxylates , synthesized via "click chemistry," offer unparalleled versatility for creating diverse libraries of compounds with high efficiency and under mild conditions. This makes them ideal for structure-activity relationship (SAR) studies.
-
Pyrazole carboxylates represent another important class of heterocyclic intermediates. While perhaps less of a direct "drop-in" replacement for the triazoles in Ribavirin-like structures, they offer unique electronic and steric properties that can be advantageous in the design of novel bioactive molecules.
Researchers should carefully consider the factors outlined in this guide, including yield, safety, and the desired level of structural diversity, when selecting the most appropriate synthetic intermediate for their drug discovery and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
- 5. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 1-methyl-1H-triazole-3-carboxylate: A Guide for Laboratory Professionals
Proper Disposal of Methyl 1-methyl-1H-[1][2][3]triazole-3-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. Methyl 1-methyl-1H-[1][2]triazole-3-carboxylate is a combustible solid that can cause skin, eye, and respiratory irritation.[3][4] Adherence to established safety protocols and waste disposal regulations is crucial when managing this compound.
This guide provides essential safety information and a step-by-step operational plan for the proper disposal of Methyl 1-methyl-1H-[1][2]triazole-3-carboxylate, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Hazard Identification and Safety Precautions
Before handling Methyl 1-methyl-1H-[1][2]triazole-3-carboxylate, it is critical to be aware of its associated hazards and the necessary personal protective equipment (PPE).
| Hazard Classification | Description | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | Causes skin irritation.[3][4] | Protective gloves, lab coat.[5] |
| Eye Irritation | Causes serious eye irritation.[3][4] | Eyeshields or chemical safety goggles.[5] |
| Respiratory Irritation | May cause respiratory irritation.[3][4] | Dust mask (type N95 or equivalent) or work under a chemical fume hood. |
| Combustibility | Combustible solid. | Store away from heat and open flames.[1] Use appropriate fire extinguishing media such as water spray, carbon dioxide, dry chemical, or alcohol-resistant foam.[5] |
Operational Disposal Plan
The disposal of Methyl 1-methyl-1H-[1][2]triazole-3-carboxylate must be conducted in a manner that prevents environmental contamination and adheres to all applicable local, regional, and national regulations.[2][6]
Step 1: Waste Collection
-
Segregation: Do not mix Methyl 1-methyl-1H-[1][2]triazole-3-carboxylate waste with other waste streams.
-
Container: Place the waste in a clearly labeled, sealed container suitable for chemical waste.[1][5][6] Ensure the container is kept tightly closed in a dry, cool, and well-ventilated area.[5]
-
Contaminated Materials: Any materials contaminated with this chemical, such as gloves, weighing paper, or absorbent pads, should be collected and disposed of as hazardous waste in the same manner as the chemical itself.[2]
Step 2: Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[4]
-
Control Ignition Sources: As the substance is combustible, eliminate any potential ignition sources.
-
Containment: Prevent the spill from spreading or entering drains.[2]
-
Clean-up: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.[1][7] For larger spills, follow your institution's emergency procedures.
Step 3: Final Disposal
-
Consult Safety Officer: Always consult with your institution's Environmental Health and Safety (EHS) officer or designated safety professional for specific guidance on chemical waste disposal.
-
Approved Waste Disposal Facility: The container with Methyl 1-methyl-1H-[1][2]triazole-3-carboxylate waste must be disposed of through an approved waste disposal plant.[1][5] Do not attempt to dispose of this chemical down the drain or in regular trash.[2]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Methyl 1-methyl-1H-[1][2]triazole-3-carboxylate.
References
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com [carlroth.com]
- 3. Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate | C5H7N3O2 | CID 19778899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate
Essential Safety and Handling Guide for Methyl 1-methyl-1H-[1][2][3]triazole-3-carboxylate
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Methyl 1-methyl-1H-[1][2]triazole-3-carboxylate (CAS No. 57031-66-0).[3] Adherence to these procedures is vital for ensuring personal safety and proper management of this chemical in a laboratory setting.
Hazard Identification:
Methyl 1-methyl-1H-[1][2]triazole-3-carboxylate is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral).[3]
Personal Protective Equipment (PPE)
A comprehensive assessment of the work area and planned procedures is necessary to determine the appropriate PPE.[5] The following table summarizes the minimum required PPE for handling Methyl 1-methyl-1H-[1][2]triazole-3-carboxylate.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield (ANSI Z87.1 compliant).[5] | Protects against splashes that can cause serious eye irritation.[3][4] Safety glasses must be worn beneath a face shield if a splash hazard is present.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[1][5] | Prevents skin contact which can cause irritation.[3][4] Disposable nitrile gloves provide protection for incidental contact and should be changed immediately after exposure.[5] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes.[1][5] | Minimizes the risk of accidental skin exposure.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator (e.g., N95 dust mask) is required.[1] | Prevents inhalation, which may cause respiratory tract irritation.[3][4] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2]
-
Verify that the chemical fume hood is functioning correctly.
-
Gather all necessary materials and equipment before starting the procedure.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling:
-
Storage:
Disposal Plan
-
Waste Collection:
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.[1]
-
Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material (e.g., sand or vermiculite).[1]
-
Carefully sweep up the absorbed material, minimizing dust generation, and place it into a sealed container for disposal as hazardous waste.[1][2]
-
-
Final Disposal:
Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposal of Methyl 1-methyl-1H-[1][2]triazole-3-carboxylate.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate | C5H7N3O2 | CID 19778899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. methyl 1H-1,2,4-triazole-3-carboxylate | C4H5N3O2 | CID 2735089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
